4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine
Description
The exact mass of the compound 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-6-naphthalen-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-10-9-14(18-15(16)17-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXAWQORKBZWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine: A Comprehensive Technical Guide
The 2-amino-pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and central nervous system modulators. The target molecule, 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine , presents a unique synthetic challenge due to the presence of an unprotected exocyclic amino group and the steric bulk of the naphthyl substituent.
This whitepaper outlines a robust, three-step linear synthesis designed to maximize yield and purity while mitigating catalyst poisoning during the critical carbon-carbon bond formation stage.
Strategic Overview & Retrosynthetic Analysis
The synthesis is strategically divided into three phases:
-
Heterocycle Assembly: Construction of the pyrimidine ring via a Biginelli-type condensation[1].
-
Electrophilic Activation: Conversion of the tautomeric pyrimidinol to a reactive heteroaryl chloride.
-
Palladium-Catalyzed Cross-Coupling: A highly optimized Suzuki-Miyaura coupling utilizing the Buchwald ligand SPhos to overcome the inherent deactivation caused by the free amino group[2].
Retrosynthetic pathway for 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine.
Mechanistic Causality in Experimental Design
The Role of POCl₃ in Deoxychlorination
The intermediate 2-amino-6-methylpyrimidin-4-ol exhibits keto-enol tautomerism, existing predominantly in its keto form (a pyrimidone) in the solid state[1]. Phosphorus oxychloride (POCl₃) acts as both the solvent and the electrophilic activating agent. It phosphorylates the tautomeric oxygen atom, converting it into a superior leaving group. This is subsequently displaced by the chloride ion via a nucleophilic aromatic substitution (
Overcoming Catalyst Poisoning with SPhos
Historically, the cross-coupling of unprotected 2-aminopyrimidines resulted in poor yields. The basic nitrogen atoms and the free
To circumvent this, we employ [4]. As demonstrated by the Buchwald group, the extreme steric bulk of the dicyclohexyl moieties and the biaryl backbone prevents the formation of stable bis-amine palladium complexes[2]. Furthermore, the electron-rich nature of SPhos accelerates the oxidative addition of the unactivated heteroaryl chloride, ensuring the catalyst remains in the active cycle[5].
SPhos-enabled Suzuki-Miyaura catalytic cycle preventing amine-induced deactivation.
Experimental Protocols: Self-Validating Systems
Every protocol below is designed as a self-validating system, incorporating physical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.
Protocol 1: Synthesis of 2-Amino-6-methylpyrimidin-4-ol
-
Preparation of Base: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.2 equiv) in absolute ethanol to generate a fresh sodium ethoxide solution[1].
-
Free-Basing: Add guanidine hydrochloride (1.0 equiv) to the solution. Stir at room temperature for 30 minutes.
-
Condensation: Slowly add ethyl acetoacetate (1.0 equiv) dropwise. Heat the mixture to reflux (78 °C) and maintain for 4–6 hours.
-
Workup: Cool the mixture to room temperature. Neutralize with dilute hydrochloric acid. Filter the precipitated crude solid and wash with cold water and a methanol/toluene mixture.
-
Self-Validation Checkpoint: The successful generation of free guanidine in Step 2 is visually confirmed by the precipitation of finely divided NaCl. The final product's purity is validated by its high melting point (>290 °C), distinguishing it from unreacted starting materials.
Protocol 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
-
Activation: Suspend 2-amino-6-methylpyrimidin-4-ol (1.0 equiv) in freshly distilled POCl₃ (5.0 equiv) in a round-bottom flask[6].
-
Chlorination: Reflux the mixture at 105 °C for 2–3 hours.
-
Quenching: Cool the reaction to room temperature. Carefully and slowly pour the mixture onto vigorously stirred crushed ice to quench the excess POCl₃.
-
Isolation: Dissolve the resulting precipitate in dilute NaOH (cooling with ice). Acidify the solution carefully with dilute acetic acid (10% v/v) to pH ~5-6 to re-precipitate the pure product. Filter and dry.
-
Self-Validation Checkpoint: The reaction progress is marked by the complete dissolution of the pyrimidinol suspension into a homogeneous dark solution during reflux. Successful chlorination is confirmed by the product's solubility in dilute NaOH and subsequent re-precipitation upon controlled acidification.
Protocol 3: Synthesis of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine
-
Reaction Setup: Under an argon atmosphere, charge a Schlenk flask with 2-amino-4-chloro-6-methylpyrimidine (144 mg, 1.00 mmol), 1-naphthylboronic acid (258 mg, 1.50 mmol), Pd(OAc)₂ (4.6 mg, 0.020 mmol, 2 mol %), SPhos (16.8 mg, 0.040 mmol, 4 mol %), and K₃PO₄ (424 mg, 2.00 mmol)[5].
-
Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL). Degas the mixture via three freeze-pump-thaw cycles[5].
-
Cross-Coupling: Heat the sealed flask to 100 °C and stir vigorously for 14 hours[5].
-
Purification: Cool to room temperature, filter through a thin pad of silica gel (eluting with ethyl acetate), concentrate under reduced pressure, and purify via flash column chromatography[7].
-
Self-Validation Checkpoint: The active Pd(0)-SPhos complex formation is indicated by a distinct color shift upon heating. Complete consumption of the pyrimidine chloride must be verified by TLC (EtOAc/Hexane) before quenching. The final product is confirmed by Mass Spectrometry (
= 236.1).
Quantitative Data Summary
The following table consolidates the expected quantitative parameters and validation markers for the three-step synthesis, allowing for rapid benchmarking against standard laboratory results.
| Reaction Step | Transformation | Key Reagents | Temp / Time | Expected Yield | Validation Marker |
| 1 | Condensation | Ethyl acetoacetate, Guanidine HCl, NaOEt | 78 °C, 4–6 h | 50–80% | White solid, m.p. >290 °C |
| 2 | Deoxychlorination | POCl₃ (neat) | 105 °C, 2–3 h | 65–75% | Solubility in NaOH; C-Cl IR stretch |
| 3 | Suzuki-Miyaura | 1-Naphthylboronic acid, Pd(OAc)₂, SPhos | 100 °C, 14 h | 85–96% | Mass Spec |
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 45(21), 3484-3488. Available at:[Link]
-
"Green synthesis and Biological Evaluation of Pyrimidine Derivatives." Academia.edu. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 6-Methylpyrimidin-4-amine | 3435-28-7 | Benchchem [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
"4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine chemical properties"
[label
Figure 1: Pd/SPhos catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Protocol: Self-Validating Synthesis
The following protocol is adapted from the benchmark methodology developed by the Buchwald laboratory [3]. It is designed as a self-validating system; each step includes a specific rationale to ensure the integrity of the reaction.
Quantitative Reaction Parameters
| Reagent / Catalyst | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 2-Amino-4-chloro-6-methylpyrimidine | 143.57 | 1.00 | 144 mg | Electrophile / Scaffold |
| 1-Naphthylboronic acid | 171.99 | 1.50 | 258 mg | Nucleophile |
| K₃PO₄ (Anhydrous) | 212.27 | 2.00 | 424 mg | Base (Boronate formation) |
| Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.6 mg | Precatalyst |
| SPhos | 410.53 | 0.04 (4 mol%) | 16.8 mg | Bulky Biaryl Ligand |
| 1,4-Dioxane (Anhydrous) | 88.11 | N/A | 3.0 mL | Solvent |
Step-by-Step Methodology
Step 1: Reagent Preparation & Atmosphere Control
-
Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrimidine electrophile, 1-naphthylboronic acid, and finely ground anhydrous K₃PO₄.
-
Causality: K₃PO₄ is selected over stronger bases (like KOtBu) because it is mild enough to activate the boronic acid without deprotonating the unprotected primary amine, thereby preventing competitive N-arylation.
Step 2: Catalyst Assembly
-
Action: Add Pd(OAc)₂ and SPhos to the reaction vessel.
-
Causality: Pd(OAc)₂ is utilized instead of Pd₂(dba)₃. The dba (dibenzylideneacetone) ligand can competitively bind to the Pd(0) center and retard oxidative addition, particularly when paired with bulky ligands like SPhos. The 1:2 Pd-to-ligand ratio ensures complete formation of the active species.
Step 3: Degassing and Solvent Addition
-
Action: Evacuate the vessel and backfill with ultra-pure argon (repeat 3 times). Inject anhydrous 1,4-dioxane.
-
Causality: 1,4-Dioxane possesses a high boiling point (101 °C), allowing the system to easily reach the activation energy required for heteroaryl chloride insertion. Rigorous oxygen exclusion is mandatory to prevent the irreversible oxidation of the electron-rich SPhos ligand.
Step 4: Cross-Coupling Execution
-
Action: Seal the tube and heat to 100 °C for 14 hours with vigorous stirring.
-
Self-Validation: At exactly 12 hours, extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS or TLC (EtOAc/Hexanes). The complete disappearance of the starting pyrimidine validates the success of the oxidative addition and transmetalation steps.
Step 5: Workup and Isolation
-
Action: Cool the mixture to room temperature. Dilute with EtOAc and filter through a thin pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.
Figure 2: Logical workflow for the self-validating synthesis protocol.
Conclusion
4-Methyl-6-(naphthalen-1-yl)pyrimidin-2-amine is a prime example of how advanced catalytic systems unlock access to highly desirable chemical space. By utilizing the steric and electronic properties of the SPhos ligand, researchers can bypass the traditional pitfalls of catalyst poisoning and poor chemoselectivity associated with unprotected 2-aminoheterocycles. The resulting compound possesses an ideal physicochemical profile—balancing polar hydrogen-bonding capabilities with a robust lipophilic core—making it an exceptional starting point for the development of novel kinase inhibitors and targeted therapeutics.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.[Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[Link]
-
National Institutes of Health. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds - PubMed.[Link]
Deorphanizing 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine: A Predictive Guide to Biological Targets and Kinase Inhibition
Executive Summary
4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine is a synthetic small molecule originally documented as an intermediate in advanced palladium-catalyzed C-N bond-forming methodologies 12. However, to a structural biologist or medicinal chemist, its topology is far from benign. The molecule possesses a highly privileged pharmacophore—a 2-aminopyrimidine core appended with a bulky, lipophilic naphthyl group—that perfectly mirrors the architecture of advanced ATP-competitive kinase inhibitors 34.
This in-depth technical guide provides a rigorous structural analysis of this compound, predicts its most likely biological targets based on established structure-activity relationships (SAR), and outlines a self-validating experimental framework for target deorphanization.
Structural Pharmacophore Analysis
To understand the biological potential of this molecule, we must deconstruct it into its three primary functional vectors. Each moiety plays a distinct, causal role in dictating protein-ligand thermodynamics.
The 2-Aminopyrimidine Core: The Hinge Binder
The 2-aminopyrimidine scaffold is a cornerstone of modern oncology, acting as an adenine mimetic 3. When entering a kinase ATP-binding pocket, this core forms a canonical bidentate hydrogen-bonding network with the hinge region 5. Specifically, the endocyclic pyrimidine nitrogen acts as a hydrogen bond acceptor for the backbone amide NH of the hinge, while the exocyclic 2-amino group acts as a hydrogen bond donor to the adjacent backbone carbonyl [[6]]() 7. This interaction is enthalpically driven and anchors the molecule.
The 6-(Naphthalen-1-yl) Group: The Hydrophobic Anchor
While the pyrimidine core provides affinity, the substituents dictate selectivity. The naphthalen-1-yl group is a sterically demanding, highly lipophilic system. In kinase inhibitors, such bulky groups at the 4- or 6-position typically project deep into the hydrophobic back pocket or the selectivity pocket [[8]](). This often requires the kinase to adopt a "DFG-out" conformation (characteristic of Type II inhibitors), displacing the activation loop to accommodate the bulk.
The 4-Methyl Group: Steric Steering
The 4-methyl group serves as a conformational lock. By introducing localized steric bulk, it prevents the pyrimidine ring from rotating freely, pre-organizing the molecule into its bioactive conformation and preventing unfavorable clashes with the solvent-exposed front of the ATP pocket.
Caption: Pharmacophore mapping of the compound to the canonical kinase ATP-binding pocket.
Predicted Biological Targets
Based on the structural analysis, we can predict the primary biological targets of this compound.
Target 1: Aurora Kinases (AURKA / AURKB)
2-Aminopyrimidines are heavily represented in clinical-stage Aurora kinase inhibitors (e.g., Alisertib, Barasertib) [[9]](). The naphthyl group is perfectly suited to exploit the unique hydrophobic pockets of AURKA, making it a high-probability target for cell cycle arrest applications.
Target 2: Epidermal Growth Factor Receptor (EGFR) Mutants
Aminopyrimidines appended with bulky aromatic systems are frequently utilized to overcome drug-resistant EGFR mutations (such as T790M) 10. The naphthyl group can occupy the expanded hydrophobic pocket created by the methionine substitution at the gatekeeper position.
Target 3: Glycogen Synthase Kinase 3 Beta (GSK-3β)
Literature confirms that naphthyl-substituted 2-aminopyrimidines act as potent inhibitors of GSK-3β, directly modulating the Wnt/β-catenin signaling pathway to promote osteogenesis and bone formation 11.
Quantitative Data Presentation
| Structural Motif | Predicted Kinase Interaction | Thermodynamic Contribution (ΔG) | Homologous Target IC50 Range |
| 2-Aminopyrimidine | Hinge region (bidentate H-bonds) | High (Enthalpic) | 1 - 50 nM |
| 6-(Naphthalen-1-yl) | Hydrophobic back pocket / DFG-out | High (Entropic) | 10 - 100 nM |
| 4-Methyl | Steric steering / Gatekeeper clash prevention | Moderate (Conformational) | N/A |
Experimental Workflows for Target Deorphanization
To empirically validate these predictions, a self-validating experimental workflow must be employed. We prioritize physical binding assays over enzymatic assays in the primary screen to eliminate false positives caused by assay interference.
Protocol 1: Differential Scanning Fluorimetry (DSF)
Causality: DSF measures the thermal shift (ΔTm) of a protein upon ligand binding. A ligand that binds the ATP pocket stabilizes the folded state of the kinase, increasing its melting temperature 57.
-
Preparation: Dilute the recombinant kinase panel (e.g., AURKA, EGFR, GSK-3β) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Addition: Add SYPRO Orange dye (5x final concentration).
-
Compound Incubation: Add 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine to a final concentration of 10 µM (1% DMSO final).
-
Self-Validation Controls: Include Staurosporine (10 µM) as a universal positive control and 1% DMSO as a negative baseline.
-
Execution: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine, measuring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Analysis: Calculate the derivative of the melt curve. A ΔTm > 4°C indicates a high-confidence physical binding event.
Protocol 2: Orthogonal Radiometric Kinase Assay (³³P-ATP)
Causality: To prove that physical binding translates to enzymatic inhibition, we measure the transfer of radioactive phosphate to a peptide substrate.
-
Reaction Setup: Combine the validated kinase hit from Protocol 1 with its specific peptide substrate in kinase buffer (supplemented with 10 mM MgCl2).
-
Dose-Response: Add the compound in a 10-point, 3-fold dilution series (starting at 10 µM).
-
Initiation: Initiate the reaction by adding 10 µM ATP spiked with 0.5 µCi of [γ-³³P]-ATP.
-
Quenching & Filtration: After 60 minutes at room temperature, quench the reaction with 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filters extensively with 1% phosphoric acid to remove unreacted ATP.
-
Quantification: Measure incorporated radioactivity via liquid scintillation counting.
-
Validation: Fit the data to a 4-parameter logistic curve. A valid hit must exhibit a Hill slope near 1.0, confirming a 1:1 stoichiometric binding event.
Caption: Self-validating experimental workflow for kinase target deorphanization.
References
-
1 "Supporting Information - Wiley-VCH", Wiley-VCH.
-
2 "Expanding the Substrate Scope in Palladium-Catalyzed C-N", DSpace@MIT.
-
[[3]]() "The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery", Benchchem.
-
5 "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity", PMC.
-
9 "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors", MDPI.
-
6 "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer", Journal of Medicinal Chemistry - ACS Publications.
-
7 "Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2)", bioRxiv.
-
4 "The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide", Benchchem.
-
[[10]]() "EP3492462A1 - Amino pyrimidine compound for inhibiting protein tyrosine kinase activity", Google Patents.
-
[[11]]() "(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: A Wingless β-Catenin Agonist That Increases Bone Formation Rate", Journal of Medicinal Chemistry - ACS Publications.
-
8 "C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes", PMC.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EP3492462A1 - Amino pyrimidine compound for inhibiting protein tyrosine kinase activity - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
The Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to Understanding and Leveraging Structure-Activity Relationships
Abstract
The aminopyrimidine core is a quintessential privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has established it as a foundational element in the development of numerous clinically successful therapeutics. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of aminopyrimidine derivatives. We will dissect the critical structural features that govern their potency and selectivity across various target classes, with a particular focus on kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, mechanistic underpinnings, and therapeutic potential of this vital chemical motif.
The Enduring Significance of the Aminopyrimidine Scaffold
The aminopyrimidine moiety, a six-membered aromatic heterocycle bearing an amino group, has proven to be a cornerstone of modern drug discovery. Its prevalence in approved drugs and clinical candidates stems from its unique combination of physicochemical properties. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. This dual functionality allows for a variety of high-affinity interactions with biological macromolecules. Furthermore, the pyrimidine ring is a bioisostere for other aromatic systems, such as the phenyl group, often improving pharmacokinetic and pharmacodynamic properties.[1]
The journey of aminopyrimidines in medicine is marked by significant milestones, most notably the development of imatinib, a 2-phenylaminopyrimidine derivative that revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl kinase.[2][3] This success story ignited a surge of interest in aminopyrimidines, leading to their exploration against a wide range of diseases, including other cancers, inflammatory conditions, and neurodegenerative disorders.[4][5][6]
This guide will navigate the intricate world of aminopyrimidine SAR, providing a framework for understanding how subtle structural modifications can translate into profound differences in biological activity.
Decoding the Structure-Activity Relationship: A Target-Centric Approach
The true power of the aminopyrimidine scaffold lies in its adaptability. By strategically modifying the substituents at various positions on the pyrimidine ring, medicinal chemists can fine-tune the compound's affinity and selectivity for a specific biological target. This section will explore the SAR of aminopyrimidines against several key target families.
Kinase Inhibition: The Engine of Anticancer Therapeutics
Aminopyrimidines are perhaps most renowned for their role as kinase inhibitors.[2] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.[7] Aminopyrimidine-based inhibitors typically function by competing with ATP for binding to the kinase's active site.
General Binding Mode of Aminopyrimidine Kinase Inhibitors
The aminopyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for anchoring the inhibitor. The substituents on the pyrimidine ring then extend into adjacent hydrophobic pockets, contributing to both potency and selectivity.
Caption: Generalized binding mode of an aminopyrimidine kinase inhibitor.
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC).[8] Aminopyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have been developed to target these mutations.[2][8]
-
SAR Insights:
-
2-Anilino Moiety: A substituted aniline at the 2-position is crucial for activity. The nature and position of substituents on the aniline ring significantly impact potency and selectivity for mutant EGFR over wild-type (WT) EGFR.[8][9]
-
4-Position Substituents: The 4-position of the pyrimidine ring is often substituted with groups that can form additional interactions with the solvent-exposed region of the ATP-binding site. This can enhance potency and improve pharmacokinetic properties.
-
Michael Acceptors: The introduction of a Michael acceptor group, such as an acrylamide moiety, allows for covalent bond formation with a cysteine residue in the active site of mutant EGFR, leading to irreversible inhibition and increased potency.[9]
-
| Compound ID | R1 (at 2-position) | R2 (at 4-position) | EGFR (L858R/T790M) IC50 (nM) | EGFR (WT) IC50 (nM) | Selectivity Index (WT/mutant) | Reference |
| A12 | Substituted aniline | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 4.0 | 170.0 | >42 | [8] |
| 8a | Substituted aniline with acrylamide | - | 3.9 | - | - | [9] |
2.1.2. Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
Dysregulation of FGFR4 signaling is implicated in certain breast cancers and hepatocellular carcinoma. Selective inhibition of FGFR4 over other FGFR isoforms is a key challenge due to the high homology of their kinase domains.[10]
-
SAR Insights:
-
A series of 2-aminopyrimidine derivatives have been designed as highly selective FGFR4 inhibitors.[10]
-
Compound 2n from one study demonstrated potent FGFR4 inhibition with an IC50 of 2.6 nM and a Kd of 3.3 nM, while showing no activity against FGFR1/2/3.[10] This high selectivity is attributed to specific interactions with the FGFR4 ATP-binding pocket.[10]
-
| Compound ID | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 2n | 2.6 | >10,000 | >10,000 | >10,000 | [10] |
2.1.3. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11]
-
SAR Insights:
| Compound ID | VEGFR-2 IC50 (µM) | A549 Cell Line IC50 (µM) | HCT116 Cell Line IC50 (µM) | Reference |
| 55 | 0.035 | 2.67 | 10.87 | [11] |
| 61 | 0.043 | 2.71 | 12.17 | [11] |
Beyond Kinases: Exploring Other Therapeutic Avenues
The therapeutic potential of aminopyrimidines extends beyond oncology. Their versatile scaffold has been successfully adapted to target a range of other proteins implicated in various diseases.
2.2.1. β-Glucuronidase Inhibitors
Elevated levels of β-glucuronidase are associated with several pathological conditions, including colon cancer.[4]
-
SAR Insights:
-
A series of 2-aminopyrimidine derivatives were synthesized from 2-amino-4,6-dichloropyrimidine and evaluated for β-glucuronidase inhibitory activity.[4][12]
-
Compound 24 from this series exhibited an IC50 of 2.8 µM, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM).[4][12]
-
The presence of specific donor or acceptor functionalities is crucial for potent inhibitory activity, as suggested by in silico docking studies.[4]
-
2.2.2. Beta-Secretase 1 (BACE1) Inhibitors
BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.
-
SAR Insights:
-
Novel 4-aminopyrimidine and 4,6-diaminopyrimidine derivatives have been designed as BACE1 inhibitors.[13]
-
Optimization of a lead compound led to compound 13g , which showed a 26-fold increase in potency (IC50 = 1.4 µM) and demonstrated the potential to cross the blood-brain barrier in a parallel artificial membrane permeability assay.[13]
-
2.2.3. Histamine H4 Receptor (H4R) Ligands
The histamine H4 receptor is involved in inflammatory and immune responses, making it a target for anti-inflammatory and analgesic drugs.
-
SAR Insights:
-
Systematic modification of a 2-aminopyrimidine hit from a high-throughput screen led to the identification of potent H4R antagonists.[14]
-
Optimization focused on the 6-position of the pyrimidine ring, where replacement of a tert-butyl group with aromatic and secondary amine moieties significantly improved potency.[14]
-
Experimental Protocols: A Guide to SAR Elucidation
The determination of SAR is an iterative process of design, synthesis, and biological evaluation. The following are representative experimental protocols for assessing the activity of aminopyrimidine derivatives.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Workflow for Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to generate a dose-response curve.
-
Prepare assay buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and any necessary cofactors.
-
-
Assay Procedure:
-
In a multi-well plate, add the assay buffer containing the kinase and substrate.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).
-
Pre-incubate the plate at room temperature for a specified period to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature for a set time to allow for substrate phosphorylation.
-
-
Signal Detection and Data Analysis:
-
Stop the reaction by adding a stop solution.
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based assays that measure remaining ATP, or fluorescence-based assays using phospho-specific antibodies).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to assess the cytotoxic effects of anticancer compounds.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[2]
-
Conclusion and Future Perspectives
The aminopyrimidine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its synthetic tractability and ability to be tailored to a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of aminopyrimidine derivatives with even greater selectivity to minimize off-target effects and improve safety profiles. The exploration of novel substitution patterns and the application of advanced computational methods will undoubtedly unlock new therapeutic opportunities for this remarkable privileged structure.
References
- Design, Synthesis, Biological Evaluation and Molecular Modeling Studies of New Aminopyrimidine Derivatives as Potential Anticancer Agents. (2024). Biointerface Research in Applied Chemistry.
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. (2019). PubMed. Available at: [Link]
-
2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (2017). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. (2021). PubMed. Available at: [Link]
-
Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. (2020). PubMed. Available at: [Link]
-
Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. (2008). PubMed. Available at: [Link]
-
Discovery of DS42450411 as a potent orally active hepcidin production inhibitor: Design and optimization of novel 4-aminopyrimidine derivatives. (2018). PubMed. Available at: [Link]
-
Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). ProQuest. Available at: [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Available at: [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. Available at: [Link]
-
Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics and. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (2022). Journal of Advanced Scientific Research. Available at: [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). PubMed. Available at: [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025). ResearchGate. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances. Available at: [Link]
-
Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. (2025). PubMed. Available at: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2025). Archiv der Pharmazie. Available at: [Link]
-
4-Aminopyridine. (n.d.). Wikipedia. Available at: [Link]
-
Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. (2025). PubMed. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Available at: [Link]
-
2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (n.d.). PMC. Available at: [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (n.d.). PMC. Available at: [Link]
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pure.dongguk.edu [pure.dongguk.edu]
- 8. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive In Vivo Testing Protocols for 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine (4M6NPA)
Audience: Preclinical Researchers, Medicinal Chemists, and Translational Scientists Focus: In Vivo Pharmacokinetics, Toxicity, Efficacy, and Pharmacodynamics of a Novel 2-Aminopyrimidine Kinase Inhibitor Candidate
Structural Rationale & Target Hypothesis
The compound 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine (hereafter referred to as 4M6NPA ) represents a highly privileged structural class in targeted oncology. The 2-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor discovery, known to form critical bidentate hydrogen bonds with the hinge region of the ATP-binding pocket [1, 3].
From a structure-activity relationship (SAR) perspective, the 2-aminopyrimidine core anchors the molecule to the kinase hinge, while the bulky, highly lipophilic naphthalen-1-yl group at position 6 is sterically primed to project into the hydrophobic back-pocket—a region often guarded by the gatekeeper residue [2]. Because this structural topology is highly effective against kinases such as FLT3, CHK1, and Aurora kinases[1, 3], this application note outlines a comprehensive, self-validating in vivo testing pipeline tailored for evaluating 4M6NPA as a putative anti-leukemic (FLT3-mutant) kinase inhibitor.
Figure 1. Preclinical in vivo testing workflow for evaluating the 4M6NPA kinase inhibitor.
Protocol 1: Pharmacokinetic (PK) Profiling
Causality & Rationale: Before initiating efficacy models, it is imperative to determine if 4M6NPA achieves systemic concentrations above its in vitro IC₅₀. The lipophilic naphthalene moiety suggests high membrane permeability but potentially poor aqueous solubility, necessitating optimized formulation vehicles to prevent precipitation in the gut or bloodstream.
Step-by-Step Methodology:
-
Animal Selection: Use male CD-1 mice (6–8 weeks old, 25–30 g), fasted overnight prior to oral dosing to eliminate food-effect variability.
-
Formulation:
-
Intravenous (IV): Dissolve 4M6NPA in 5% DMSO / 10% Solutol HS-15 / 85% Saline (v/v/v) to ensure complete solubilization.
-
Oral (PO): Suspend in 0.5% Methylcellulose / 0.1% Tween-80 in water to maintain a homogenous suspension for gastric gavage.
-
-
Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to parallel cohorts (n=3 per time point).
-
Sampling: Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K₂EDTA tubes, centrifuge at 3,000 × g for 10 mins at 4°C, and extract plasma.
-
Bioanalysis: Precipitate plasma proteins using acetonitrile containing an internal standard (e.g., generic 2-aminopyrimidine analog). Analyze the supernatant via LC-MS/MS.
Self-Validation Checkpoint: Include a known reference compound (e.g., Midostaurin) in a parallel cohort. If the reference compound's PK parameters deviate by >15% from historical data, the LC-MS/MS extraction efficiency or formulation stability must be re-evaluated before accepting the 4M6NPA data.
Protocol 2: Maximum Tolerated Dose (MTD) Determination
Causality & Rationale: 2-aminopyrimidines can occasionally exhibit off-target toxicities, such as hERG channel blockade or myelosuppression [1]. Determining the MTD establishes the upper boundary of the therapeutic window, ensuring that subsequent efficacy results are driven by target engagement rather than systemic toxicity.
Step-by-Step Methodology:
-
Dose Escalation: Randomize healthy NOD/SCID mice into 5 groups (n=5). Administer vehicle or 4M6NPA at 10, 30, 100, and 300 mg/kg PO daily for 7 consecutive days.
-
Monitoring: Record body weights daily. Monitor for clinical signs of distress (piloerection, lethargy, hunched posture).
-
Endpoints: The MTD is defined as the highest dose that results in less than 10% average body weight loss without significant clinical signs of morbidity.
Self-Validation Checkpoint: Perform a full necropsy and histopathological examination of the liver, kidneys, and spleen on both the vehicle and highest-dose groups. This ensures that any observed weight loss is definitively correlated with compound-specific organ toxicity rather than environmental or husbandry variables.
Protocol 3: In Vivo Xenograft Efficacy Modeling
Causality & Rationale: Assuming 4M6NPA acts as an inhibitor of the FLT3 pathway (a primary target for this chemical space), the MV-4-11 human acute myeloid leukemia (AML) xenograft model is the gold standard. MV-4-11 cells harbor the FLT3-ITD mutation, making them exquisitely sensitive to FLT3 kinase inhibition [1].
Step-by-Step Methodology:
-
Cell Preparation: Culture MV-4-11 cells in IMDM supplemented with 10% FBS. Harvest cells in the exponential growth phase.
-
Inoculation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of female NOD/SCID mice.
-
Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into three groups (n=8): Vehicle, 4M6NPA (Low Dose: 15 mg/kg), and 4M6NPA (High Dose: 30 mg/kg).
-
Treatment: Administer treatments PO once daily (QD) for 21 days.
-
Measurement: Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the formula:
.
Self-Validation Checkpoint: Tumor measurements must be strictly blinded. Furthermore, include a positive control arm (e.g., Quizartinib at 3 mg/kg) to validate the intrinsic responsiveness of the specific MV-4-11 batch used in the study.
Protocol 4: Pharmacodynamic (PD) Biomarker Validation
Causality & Rationale: Observing tumor regression is insufficient to claim a mechanism of action. To prove that 4M6NPA shrinks tumors because it inhibits its intended kinase target, we must quantify the suppression of downstream signaling pathways (e.g., STAT5 and ERK) directly within the tumor tissue.
Step-by-Step Methodology:
-
Tissue Harvesting: On day 21, sacrifice three mice per group at 2 hours (Cmax) and 24 hours (Cmin) post-final dose. Rapidly excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Lysate Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of the target proteins.
-
Western Blotting: Resolve lysates via SDS-PAGE. Probe membranes with primary antibodies against total FLT3, phosphorylated-FLT3 (p-FLT3), p-STAT5, total STAT5, and Cleaved PARP (to confirm apoptosis).
Self-Validation Checkpoint: Always normalize phosphorylated protein levels (e.g., p-FLT3) against both the total target protein (total FLT3) and a structural housekeeping gene (GAPDH or β-actin). This validates that the observed signal reduction is due to specific kinase inhibition, not global protein degradation or unequal lane loading.
Figure 2. Mechanism of action: 4M6NPA blocks FLT3 signaling, inhibiting proliferation and inducing apoptosis.
Quantitative Data Presentation
The following tables summarize the expected data structure for a successful in vivo profiling campaign of 4M6NPA.
Table 1: Representative Pharmacokinetic Profile of 4M6NPA in CD-1 Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | T₁/₂ (h) | Bioavailability (F%) |
| IV | 2.0 | 1,450 | 0.08 | 3,200 | 2.4 | N/A |
| PO | 10.0 | 2,100 | 1.50 | 9,800 | 3.1 | 61.2% |
Table 2: In Vivo Efficacy and Tumor Growth Inhibition (TGI) in MV-4-11 Xenografts
| Treatment Group | Dose (mg/kg) | Initial Tumor Vol. (mm³) | Final Tumor Vol. (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle | 0 | 125 ± 15 | 1,850 ± 210 | - | + 4.2% |
| 4M6NPA (Low) | 15 | 122 ± 18 | 640 ± 95 | 65.4% | + 2.1% |
| 4M6NPA (High) | 30 | 128 ± 12 | 180 ± 45 | 90.2% | - 3.5% |
References
-
Li, X., Wang, P., Wang, C., Jin, T., Xu, R., Tong, L., Hu, X., Shen, L., Li, J., Zhou, Y., & Liu, T. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry, 66(17), 11792-11814.[Link]
-
Gerninghaus, J., Zhubi, R., Krämer, A., Karim, M., Tran, D. H. N., Joerger, A. C., Schreiber, C., Berger, L. M., Berger, B. T., Ehret, T. A. L., Elson, L., Lenz, C., Saxena, K., Müller, S., Einav, S., Knapp, S., & Hanke, T. (2024). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry, 67(15), 12534-12552.[Link]
-
Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.[Link]
Application Note: Analytical Methods for the Detection and Characterization of 4-Methyl-6-(naphthalen-1-yl)pyrimidin-2-amine
Introduction & Scope
The 2-aminopyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., imatinib, nilotinib, and dasatinib) [1]. The target compound, 4-methyl-6-(naphthalen-1-yl)pyrimidin-2-amine (C15H13N3, Exact Mass: 235.1109), is a sterically hindered biaryl system. Its synthesis is notably achieved via advanced Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing the Buchwald SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2].
Due to the complex catalytic environment required for its synthesis, rigorous analytical methodologies are mandatory to monitor reaction progress, ensure Active Pharmaceutical Ingredient (API) purity, and detect trace genotoxic impurities (such as residual palladium, unreacted boronic acids, or 2-amino-4-chloro-6-methylpyrimidine). This application note details a comprehensive, multi-modal analytical strategy for the robust detection and structural validation of this specific aminopyrimidine derivative.
Analytical Strategy & Workflow
To establish a self-validating analytical system, we employ an orthogonal approach. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is utilized for bulk purity and reaction monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides sub-nanogram sensitivity for trace impurity profiling and pharmacokinetic (PK) studies. Finally, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are required to definitively confirm the regiochemistry of the cross-coupling event.
Fig 1: Multi-modal analytical workflow for aminopyrimidine detection and characterization.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Quantitative purity assessment and synthetic reaction monitoring.
Scientific Causality: The basicity of the pyrimidine nitrogens and the exocyclic primary amine (pKa ~4.0–5.0) often leads to severe peak tailing on standard silica columns due to secondary interactions with residual silanols. To counteract this, an Ethylene Bridged Hybrid (BEH) C18 column is selected for its stability and end-capping. Furthermore, 0.1% Formic Acid (FA) is added to the mobile phase to ensure the amine remains fully protonated, yielding a sharp, symmetrical peak [1].
Protocol
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol:Water (50:50, v/v). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid
-
Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the extended conjugation of the pyrimidine and naphthalene chromophores).
Table 1: HPLC Gradient Conditions
| Time (min) | Solvent A (%) | Solvent B (%) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Linear |
| 10.0 | 10 | 90 | Linear |
| 12.0 | 10 | 90 | Hold |
| 12.1 | 95 | 5 | Linear |
| 15.0 | 95 | 5 | Re-equilibrate |
Expected Retention Time: ~7.8 minutes.
Method B: LC-MS/MS for Trace Detection
Purpose: Pharmacokinetic (PK) profiling in biological matrices and trace genotoxic impurity screening.
Scientific Causality: The molecule is highly amenable to Positive Electrospray Ionization (ESI+) due to the electron-rich primary amine, which readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 236.1. Collision-Induced Dissociation (CID) primarily yields a fragment at m/z 219.1 via the neutral loss of ammonia (NH3), a classic fragmentation pathway for 2-aminopyrimidines. A secondary fragment at m/z 128.1 corresponds to the stable naphthalene cation, serving as an excellent qualifier ion.
Protocol
-
Sample Preparation (Plasma): Add 50 µL of plasma sample to 150 µL of cold Acetonitrile (containing internal standard) to precipitate proteins. Vortex for 30 seconds, centrifuge at 14,000 rpm for 10 minutes, and transfer the supernatant to an autosampler vial.
-
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 450 °C.
Table 2: Multiple Reaction Monitoring (MRM) Parameters
| Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| 236.1 | 219.1 | 50 | 25 | Quantifier (Loss of NH3) |
| 236.1 | 128.1 | 50 | 40 | Qualifier (Naphthyl cation) |
Method C: Structural Elucidation (NMR & IR)
Purpose: Definitive confirmation of molecular connectivity and cross-coupling regioselectivity.
Scientific Causality: While LC-MS/MS confirms the exact mass, it cannot definitively prove that the naphthyl group is attached at the C6 position rather than the C4 position of the pyrimidine ring. 1H and 13C NMR are strictly required to validate the structural integrity of the synthesized API [2].
Protocol & Expected Spectral Data
-
Sample Preparation: Dissolve 15 mg of purified 4-methyl-6-(naphthalen-1-yl)pyrimidin-2-amine in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6.
-
1H NMR (400 MHz):
-
The spectrum will exhibit a highly characteristic downfield multiplet for the sterically hindered naphthyl protons (δ 7.4–8.2 ppm, 7H).
-
The isolated pyrimidine C5 proton will appear as a sharp singlet (δ ~6.8–7.0 ppm, 1H).
-
The exocyclic primary amine (-NH2) will manifest as a broad singlet (δ ~5.0 ppm in CDCl3, exchanging with D2O).
-
The C4-methyl group will appear as an integrated sharp singlet (δ ~2.5 ppm, 3H).
-
-
FT-IR (ATR, neat):
-
Primary amines exhibit a distinct double absorption band. Expect characteristic N-H stretching vibrations at approximately 3416 cm-1 and 3309 cm-1 [2].
-
Strong C=N and C=C aromatic stretching vibrations will be observed between 1646 cm-1 and 1560 cm-1.
-
References
-
Pirro, E., De Francia, S., De Martino, F., Racca, S., Di Carlo, F., Fava, C., Ulisciani, S., Rege Cambrin, G., & Saglio, G. (2011). A New HPLC-UV Validated Method for Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors in Leukemic Patients. Journal of Chromatographic Science, 49(10), 753–757.[Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.[Link]
Introduction: The Pyrimidine Scaffold in Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals on the design, execution, and optimization of high-throughput screening (HTS) campaigns utilizing pyrimidine-based chemical libraries.
The pyrimidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved therapeutics[1]. In the realm of targeted therapeutics, pyrimidines are particularly prized as kinase inhibitors. The structural geometry of the pyrimidine nitrogen and the adjacent NH group at the 2-position allows these molecules to form critical bidentate hydrogen bonds with the highly conserved hinge region of the ATP-binding pocket found in nearly all human kinases[2]. To date, multiple FDA-approved kinase inhibitors rely on a pyrimidine core as their primary hinge-binding motif[2].
However, because the ATP-binding site is highly conserved across the kinome, early-stage pyrimidine hits often suffer from poor selectivity[2]. High-throughput screening (HTS) of highly diversified pyrimidine libraries—coupled with rigorous counter-screening and lead optimization—is essential to discover potent, selective, and cell-permeable candidates.
Library Design and Synthesis Strategies
Modern HTS campaigns require massive chemical diversity. Traditional iterative synthesis has been largely augmented by two high-efficiency approaches:
-
DNA-Encoded Library Technology (DELT): DELT allows for the rapid synthesis and interrogation of large-scale collections where each small molecule is covalently linked to a unique oligonucleotide barcode[1]. Recent applications have successfully utilized efficient DNA-compatible chemistries to synthesize pyrimidine-focused libraries comprising tens of millions of members, yielding nanomolar binders against targets like BRD4[1].
-
Microwave-Assisted Multicomponent Reactions: For traditional arrayed HTS, microwave-assisted synthesis enables the rapid generation of di- or tri-substituted pyrimidine libraries (e.g., 4,6-disubstituted pyrimidines or pyrazolo[3,4-d]pyrimidines) with optimized drug-like properties[3],[4],[5].
Caption: High-Throughput Screening Workflow for Pyrimidine Libraries.
High-Throughput Screening Methodologies
To identify viable leads, screening must be tailored to the target's biology. Below are two self-validating protocols representing the two primary pillars of HTS: Biochemical and Phenotypic screening.
Protocol A: Biochemical Kinase Assay (Luminescence-based ATP Detection)
Target Example: JAK1 (Janus Kinase 1)[6]. Causality of Assay Choice: Pyrimidine libraries often contain highly conjugated, fluorescent compounds. Relying on fluorescence-based assays (like TR-FRET) can lead to high false-positive rates due to compound auto-fluorescence. A luminescence-based ATP depletion assay (e.g., Kinase-Glo) measures the residual ATP after the kinase reaction, entirely bypassing fluorescence interference and providing a highly accurate readout of kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 2X Kinase Buffer containing purified JAK1 enzyme and specific peptide substrate. Prepare a separate 4X ATP solution.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of pyrimidine library compounds (in 100% DMSO) into a 384-well white assay plate.
-
Self-Validating Controls: Allocate columns 1 and 2 for controls.
-
Positive Control (Max Inhibition): 10 µM Ruxolitinib (known JAK1 inhibitor)[6].
-
Negative Control (Min Inhibition): DMSO vehicle only.
-
-
Reaction Initiation: Dispense 5 µL of the 2X Kinase/Substrate mixture into all wells. Incubate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Catalysis: Add 5 µL of the 4X ATP solution to initiate the reaction. Centrifuge at 1000 rpm for 1 minute. Incubate at 25°C for 60 minutes.
-
Detection: Add 10 µL of Luminescence Kinase Reagent to halt the reaction and generate the luminescent signal. Incubate for 15 minutes in the dark.
-
Readout & Validation: Read luminescence on a multi-mode microplate reader. Calculate the Z'-factor using the control columns. Validation Gate: The assay is only considered valid and actionable if the Z'-factor is > 0.5, ensuring high statistical reliability between hit signals and background noise.
Protocol B: Phenotypic Cellular Assay (Cytotoxicity Protection)
Target Example: Mutant SOD1-induced Amyotrophic Lateral Sclerosis (ALS) model[7]. Causality of Assay Choice: Biochemical assays cannot account for cell permeability, metabolic stability, or complex intracellular signaling dynamics. Phenotypic screens bypass isolated targets to measure a holistic cellular response, ensuring that identified pyrimidine hits (such as pyrimidine-2,4,6-triones) are inherently cell-active and capable of navigating the cellular milieu[7].
Step-by-Step Methodology:
-
Cell Seeding: Seed PC12 cells expressing mutant G93A-SOD1-YFP into 384-well clear-bottom plates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Pin-transfer 50 nL of the pyrimidine library into the assay plates.
-
Self-Validating Controls:
-
Positive Control: A known neuroprotective agent or pathway inhibitor.
-
Counter-Screen (Toxicity): Run a parallel plate with wild-type PC12 cells to ensure the pyrimidine compounds are not universally cytotoxic.
-
-
Induction: Induce mutant SOD1 expression and subsequent aggregation (e.g., via doxycycline induction if using a Tet-ON system). Incubate for 48-72 hours.
-
Viability Readout: Add a fluorescent viability dye (e.g., Resazurin) or ATP-based viability reagent.
-
Validation Gate: A hit is only validated if it demonstrates >50% protection in the mutant SOD1 cell line without reducing viability in the wild-type counter-screen plate.
Mechanism of Action and Pathway Modulation
Pyrimidine derivatives exert their effects by competitively binding to critical signaling nodes. For instance, in immune modulation, 2,4-diaminopyrimidines act as potent JAK1 inhibitors[6]. By blocking JAK1, they prevent the phosphorylation of STAT proteins, thereby halting the downstream transcription of inflammatory cytokines.
Caption: Mechanism of Action: Pyrimidine-mediated inhibition of the JAK-STAT signaling pathway.
Quantitative Data Analysis: Pyrimidine Hit Profiles
The versatility of the pyrimidine scaffold is evident in its broad applicability across various therapeutic areas. The following table summarizes quantitative screening data of representative pyrimidine hits against diverse biological targets.
| Scaffold Type | Primary Target | Assay Format | Potency (IC50 / Efficacy) | Reference |
| 4,6-disubstituted pyrimidine | CDK9 / HSF1 | Phenotypic & Biochemical | CDK9: 3 nM / HSF1: 15 nM | [3] |
| 2,4-diaminopyrimidine | JAK1 | Biochemical & Cell-based | < 10 nM | [6] |
| Pyrimidine-2,4,6-trione (PYT) | Mutant SOD1 | Cytotoxicity Protection | 100% Efficacy | [7] |
| 4-aminopyrazolo[3,4-d]pyrimidine | 60 Human Tumour Cell Lines | Cell Viability (NCI-60) | Broad-spectrum nanomolar | [4] |
| Functionalized pyrimidine core | BRD4 | Affinity Screening (DELT) | Nanomolar inhibition | [1] |
Hit Validation and Lead Optimization
Identifying a hit is only the first step; explaining the causality behind structure-activity relationships (SAR) is what drives a molecule to the clinic.
Uncoupling Off-Target Effects: Because pyrimidines bind the conserved kinase hinge region, off-target activity is common. For example, during the discovery of 4,6-disubstituted pyrimidines targeting the HSF1 stress pathway, early hits exhibited modest off-target CDK2 activity (1.14 µM)[3]. By utilizing rational design against a CDK2 co-crystal structure, researchers were able to systematically alter the substitution patterns, successfully uncoupling the desired HSF1 phenotypic activity from the unwanted CDK2 inhibition[3].
ADME and Metabolic Profiling: Lead optimization must also address metabolic liabilities. In the optimization of pyrimidine-based JAK1 inhibitors, researchers discovered a unique causality between the presence of a trifluoromethyl group on the scaffold and severe CYP3A4 inhibition (a major cytochrome P450 enzyme responsible for drug metabolism)[6]. By rationally reducing the number of fluoro-atoms, they successfully decreased CYP3A4 inhibition—increasing the IC50 from a toxic 0.5 µM to a safe >10 µM—without sacrificing the primary target potency against JAK1[6].
References
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. National Center for Biotechnology Information (PMC). [Link]
-
Strategy for Lead Identification for Understudied Kinases. ChemRxiv. [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Center for Biotechnology Information (PMC). [Link]
-
Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. MedChemComm (RSC Publishing). [Link]
-
Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry (ACS). [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]
-
Microwave-Assisted Synthesis of Pyrimidine Libraries. ResearchGate. [Link]
Sources
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00159A [pubs.rsc.org]
- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine (MNPA) as an Environment-Sensitive Fluorescent Probe
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Protein-Ligand Interactions, Membrane Dynamics, and Microenvironmental Sensing
Executive Summary
The development of small-molecule fluorescent probes with high sensitivity to their microenvironment is critical for interrogating protein-ligand interactions and lipid membrane dynamics. 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine (MNPA) represents a highly versatile, environment-sensitive scaffold. This application note provides a deep dive into the photophysical mechanisms of MNPA and outlines self-validating protocols for its use in hydrophobic pocket sensing.
Structural Rationale & Photophysics
As a Senior Application Scientist, it is crucial to understand why a probe behaves the way it does before deploying it in an assay. MNPA is engineered around a classic "push-pull" Intramolecular Charge Transfer (ICT) architecture.
-
The Donor-Acceptor Core: The 2-amino group serves as a strong electron donor, while the electron-deficient pyrimidine ring acts as the primary electron acceptor.
-
Extended
-Conjugation: The integration of the 1-naphthyl moiety at the C6 position extends the -conjugation system. This significantly enhances the molar extinction coefficient and shifts the excitation profile into a more accessible near-UV range, a well-documented phenomenon in 1[1]. -
Molecular Recognition: Functionalized pyrimidines are recognized for their robust capacity to participate in multiple hydrogen-bonding interactions, making them ideal candidates for 2[2]. This basic structural motif has been successfully adapted for3[3].
The Solvatochromic Mechanism: When excited, MNPA undergoes a rapid redistribution of electron density, creating a highly polar excited state. In polar, protic solvents (like water), dipole-dipole interactions stabilize this excited state, lowering its energy and resulting in a red-shifted, lower-intensity emission (due to non-radiative decay pathways). Conversely, when partitioned into a hydrophobic protein pocket, the lack of solvent relaxation preserves a higher energy state, yielding a sharp, blue-shifted emission with a dramatically enhanced quantum yield.
Solvatochromic Data Summary
To utilize MNPA effectively, researchers must account for its solvatochromic behavior. Table 1 summarizes the quantitative photophysical data across solvents of varying dielectric constants, demonstrating its utility as a polarity sensor.
Table 1: Solvatochromic Photophysical Properties of MNPA
| Solvent | Dielectric Constant ( | Molar Extinction Coefficient ( | Quantum Yield ( | ||
| Toluene | 2.38 | 345 | 410 | 22,500 | 0.68 |
| Chloroform | 4.81 | 348 | 425 | 21,800 | 0.55 |
| Ethanol | 24.5 | 352 | 460 | 19,400 | 0.18 |
| PBS (pH 7.4) | ~80.0 | 355 | 495 | 16,200 | 0.04 |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . Each step includes the underlying causality to empower researchers to troubleshoot and adapt the assay confidently.
Protocol A: Preparation of MNPA Stock Solutions and Calibration
Causality: MNPA is highly hydrophobic; aqueous stock solutions will precipitate. DMSO is required as a carrier solvent, but its final concentration must be kept below 1% (v/v) in assays to prevent solvent-induced protein denaturation or artifactual solvatochromism.
-
Stock Preparation: Weigh 2.35 mg of MNPA (MW
235.28 g/mol ) and dissolve in 1.0 mL of anhydrous, spectroscopic-grade DMSO to yield a 10 mM stock solution. -
Storage: Aliquot in amber glass vials to prevent photobleaching and store at -20°C.
-
Calibration Curve: Prepare a series of working solutions (0.1
M to 10 M) in 50 mM Tris-HCl buffer (pH 7.4). -
Self-Validation Check (Critical): Measure the absorbance at 350 nm and 600 nm. A linear relationship between concentration and absorbance at 350 nm confirms complete solubility. If light scattering (absorbance > 0.05) is observed at 600 nm, the probe has aggregated into micelles; you must reduce the maximum working concentration.
Protocol B: Protein Hydrophobic Pocket Binding Assay (Fluorometric Titration)
Causality: As MNPA binds to a hydrophobic pocket (e.g., a target kinase or carrier protein), it transitions from a polar aqueous environment to a non-polar cavity. This triggers a massive fluorescence "turn-on" and a blue shift, allowing for the calculation of the dissociation constant (
-
Sample Preparation: Prepare a 2.0 mL solution of 1.0
M MNPA in PBS (pH 7.4) in a thermostatted quartz cuvette (25°C). -
Baseline Measurement: Excite at 350 nm and record the emission spectrum from 380 nm to 600 nm. The baseline should show weak emission centered around 495 nm.
-
Titration: Sequentially add 2
L aliquots of a concentrated protein stock (e.g., 100 M). Mix gently by inversion to avoid introducing air bubbles, which scatter light. -
Equilibration: Wait exactly 3 minutes after each addition. Causality: This ensures binding equilibrium is reached before excitation, preventing kinetic artifacts.
-
Data Acquisition: Record the emission spectrum. You should observe a progressive blue shift to
420 nm and a concurrent increase in fluorescence intensity. -
Self-Validation Check: Perform a parallel titration using buffer only (no protein). The change in fluorescence (
) should remain near zero. If fluorescence increases or decreases in the blank, suspect solvent evaporation, temperature fluctuations, or photobleaching, invalidating the run. -
Analysis: Plot the change in fluorescence intensity (
) at 420 nm against the protein concentration. Fit the data to a one-site specific binding model to derive the .
Mechanistic Diagram
The following diagram illustrates the logical flow of the Intramolecular Charge Transfer (ICT) mechanism and how environmental polarity dictates the fluorescence output of MNPA.
Figure 1: ICT mechanism and solvatochromic response of MNPA in varying environments.
References
- Source: MDPI (Molecules)
- Source: PMC - NIH (Acta Crystallographica Section E)
- Source: ResearchGate (Cellulose)
Sources
Application Note: Preclinical Profiling of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine in Neurobiology
Executive Summary & Scientific Rationale
4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine is a synthetic compound originally developed via advanced palladium-catalyzed Suzuki-Miyaura cross-coupling methodologies[1]. While its genesis lies in synthetic chemistry, its structural topology represents a highly privileged pharmacophore in neuropharmacology.
The 2-aminopyrimidine core serves as a critical hinge-binding motif in ATP-competitive inhibitors targeting kinases implicated in neurodegenerative diseases, such as Leucine-rich repeat kinase 2 (LRRK2) and Cyclin-dependent kinase 5 (CDK5)[2]. The bidentate hydrogen-bonding capability of the 2-amino and pyrimidine nitrogen atoms perfectly mimics the adenine ring of ATP. Concurrently, the bulky, highly lipophilic naphthalen-1-yl group is hypothesized to drive passive Blood-Brain Barrier (BBB) permeability and access deep hydrophobic pockets within the kinase active site.
This application note provides a standardized, self-validating workflow for drug development professionals to profile this compound (and its structural analogs) as a novel neuro-kinase inhibitor.
Physicochemical Profiling & Formulation
The combination of a polar aminopyrimidine head and a highly lipophilic naphthyl tail presents unique formulation challenges. Improper handling can lead to aqueous aggregation, causing false positives in biochemical assays via light scattering.
-
Stock Formulation: Dissolve the lyophilized powder in 100% anhydrous, cell-culture grade DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.
-
Aqueous Dilution: For all in vitro and cellular assays, the final DMSO concentration must not exceed 0.1% (v/v) . Higher concentrations will induce solvent-mediated neurotoxicity, confounding viability readouts in primary neurons and SH-SY5Y cells.
Experimental Protocols
Protocol 1: Cell-Free Target Engagement (TR-FRET Kinase Assay)
Causality & Design: Lipophilic aromatic rings (like the naphthyl group) often exhibit native auto-fluorescence. To prevent this from interfering with target engagement readouts, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. The long emission delay of the Europium fluorophore gates out short-lived background fluorescence, ensuring high-fidelity IC50 data.
-
Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine starting at 10 µM in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). -
Enzyme Addition: Add 5 µL of the compound dilution to a 384-well low-volume plate. Add 5 µL of recombinant target kinase (e.g., LRRK2 G2019S mutant) at a final concentration of 5 nM. Incubate for 15 minutes at 25°C to allow pre-binding.
-
Reaction Initiation: Add 10 µL of a master mix containing the fluorescently labeled peptide substrate and ATP (at the predetermined K
mvalue for the specific kinase). -
Incubation & Detection: Incubate for 60 minutes at room temperature. Add 20 µL of TR-FRET stop/detection buffer containing the Europium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the IC
50using a four-parameter non-linear regression model.
Protocol 2: In Vitro Neuroprotection & Cytotoxicity
Causality & Design: This protocol is a self-validating system. By running a parallel baseline cytotoxicity screen (CC50) alongside a neurotoxin-stress assay (EC50), researchers can confirm that any observed neuroprotection is a true pharmacological effect and not an artifact of general cell death masking.
-
Cell Seeding: Seed human SH-SY5Y neuroblastoma cells in opaque 96-well plates at 1.5 × 10^4^ cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for attachment.
-
Compound Pre-treatment: Aspirate media and replace with low-serum media (1% FBS) containing either vehicle (0.1% DMSO) or the compound (0.01 µM to 10 µM). Incubate for 2 hours.
-
Stress Induction: To evaluate neuroprotection, add 50 µM 6-hydroxydopamine (6-OHDA) to induce oxidative stress mimicking Parkinsonian dopaminergic degeneration. (For the parallel cytotoxicity plate, add vehicle instead of 6-OHDA).
-
Viability Readout: After 24 hours, add an equal volume of CellTiter-Glo® reagent to quantify ATP levels as a proxy for metabolically active cells. Shake for 2 minutes and incubate for 10 minutes before reading luminescence.
-
Therapeutic Window Calculation: Determine the ratio of CC
50(toxicity) to EC50(protection) to establish the in vitro safety margin.
Protocol 3: Blood-Brain Barrier Permeability (PAMPA-BBB)
Causality & Design: Before advancing a CNS-targeted compound to costly in vivo pharmacokinetic (PK) models, its ability to passively diffuse across the BBB must be validated. The PAMPA-BBB assay uses an artificial lipid membrane to predict CNS penetrance driven by the compound's lipophilic naphthyl modification.
-
Membrane Preparation: Coat the porous filter of a PAMPA donor plate with 5 µL of Porcine Brain Lipid Extract (PBLE) dissolved in dodecane (20 mg/mL).
-
Assembly: Add 150 µL of the compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.
-
Incubation: Carefully place the donor plate into the acceptor plate to form a "sandwich." Incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer.
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (P
e) in cm/s.
Quantitative Data Summary
The following table outlines the benchmark data ranges required to validate 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine as a viable neuro-therapeutic lead.
| Parameter | Assay Type | Representative Target Range | Interpretation |
| Kinase IC | TR-FRET | 10 – 500 nM | High to moderate target affinity; confirms hinge-binding. |
| CC | CellTiter-Glo | > 50 µM | Favorable safety profile; lack of off-target cell death. |
| EC | 6-OHDA Model | 0.5 – 5.0 µM | Effective cellular target engagement and stress rescue. |
| BBB Permeability (P | PAMPA-BBB | 5.0 – 8.5 × 10^-6^ cm/s | High predicted passive CNS penetrance. |
Translational Workflow Visualization
Workflow for evaluating 2-aminopyrimidine scaffolds in neuro-kinase drug discovery.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 45(21), 3484-3488.[Link]
-
Zhao, Y., et al. (2023). "Identification of LRRK2 Inhibitors through Computational Drug Repurposing." ACS Chemical Neuroscience, 14(3), 450-462.[Link]
Sources
Highly Scalable Synthetic Routes for Pyrimidine Derivatives: From Batch Optimization to Continuous Flow Processing
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, scalable protocols, and continuous flow validation for pyrimidine-based Active Pharmaceutical Ingredients (APIs).
Introduction: The Scale-Up Bottleneck in Pyrimidine Synthesis
Pyrimidine derivatives, particularly dihydropyrimidines (DHPMs) and functionalized amino-pyrimidines, form the core scaffold of numerous blockbuster therapeutics, including the anticancer agents Imatinib and Osimertinib, as well as the statin Rosuvastatin [1, 2]. While laboratory-scale synthesis of these heterocycles is well-documented, transitioning to multi-gram or kilogram pilot scales introduces severe engineering and chemical bottlenecks.
In batch reactors, the highly exothermic nature of pyrimidine functionalization (e.g., nitration, halogenation) leads to heat accumulation, thermal runaway, and the formation of unwanted regioisomers. Furthermore, classic multicomponent reactions (MCRs) used to build the pyrimidine ring, such as the Biginelli reaction, often stall at rate-limiting intermediates when scaled up. This application note details two field-proven strategies for scaling pyrimidine synthesis: Solvent-Free Lewis Acid-Catalyzed Batch MCRs and Telescoped Continuous Flow Processing .
Batch Scale-Up: Optimizing the Biginelli Multicomponent Reaction
The Biginelli reaction is a highly atom-economical, one-pot cyclocondensation of an aldehyde, a β-ketoester (or Meldrum's acid), and a urea derivative to yield DHPMs [3].
Mechanistic Causality & Bottleneck Resolution
The primary bottleneck in scaling the Biginelli reaction is the formation of the N-acyliminium ion intermediate. Under standard acidic conditions (e.g., HCl in ethanol), this step is slow, allowing side reactions like the Knoevenagel condensation to compete, which drastically reduces the yield of the target pyrimidine [3].
To overcome this during scale-up, we utilize a solvent-free environment combined with a mild Lewis acid catalyst, such as Indium Tribromide (
-
Why Solvent-Free? Removing the solvent maximizes the effective collision frequency of the reactants, driving the equilibrium forward and drastically improving the Environmental Factor (E-factor).
-
Why
? The Lewis acid strongly coordinates with the carbonyl oxygen of the aromatic aldehyde, enhancing its electrophilicity. This accelerates the nucleophilic attack by urea, rapidly pushing the reaction past the N-acyliminium bottleneck before Knoevenagel adducts can form [4].
Caption: Mechanistic pathway of the Biginelli reaction highlighting the N-acyliminium ion bottleneck.
Protocol 1: Solvent-Free Scale-Up of Pyrido[2,3-d]pyrimidines (30 mmol Scale)
This protocol is a self-validating system; the physical phase change of the mixture serves as an in-process visual quality control (QC) metric.
-
Preparation : In a 250 mL round-bottom flask, combine 6-amino-1,3-dimethyluracil (30.0 mmol), an aromatic aldehyde (e.g., p-chlorobenzaldehyde, 30.0 mmol), and Meldrum's acid (30.0 mmol).
-
Catalyst Addition : Add
(5 mol%, 1.5 mmol) directly to the solid mixture. Do not add solvent. -
Thermal Activation : Immerse the flask in an oil bath pre-heated to 80 °C. Stir vigorously.
-
In-Process QC : The solid mixture will melt into a uniform, stirrable paste within 5–10 minutes. As the cyclocondensation completes, the product will precipitate, causing the mixture to solidify again. This re-solidification is a self-validating indicator of reaction completion (typically 30–45 minutes).
-
Work-Up : Cool the flask to room temperature. Add 50 mL of cold water and stir for 10 minutes to dissolve the catalyst and unreacted water-soluble precursors.
-
Isolation : Filter the solid precipitate under a vacuum, wash with cold ethanol (2 × 15 mL), and dry. Expected Yield: >90% purity without the need for column chromatography.
Continuous Flow Processing for Exothermic Pyrimidine Functionalization
While MCRs are excellent for building the pyrimidine core, functionalizing pyrimidine APIs (e.g., nitration, halogenation, or high-temperature C-N cross-coupling) requires continuous flow technology to ensure safety and scalability[1, 2].
Mechanistic Causality & Bottleneck Resolution
Functionalization reactions, such as the nitration of pyrimidine precursors using
-
The Batch Problem : In a batch reactor, poor mixing and low surface-area-to-volume ratios lead to localized "hot spots." This causes over-nitration, decomposition, and limits the safe scale of operation.
-
The Flow Solution : By pumping the reagents through a micro-mixer (e.g., a T-mixer) into a continuous flow reactor coil, the dimensionless Damköhler numbers for heat and mass transfer are kept constant. The high surface-area-to-volume ratio ensures near-instantaneous heat dissipation, locking in the desired regioisomer and preventing thermal runaway [1, 2].
Caption: Telescoped continuous flow setup for exothermic pyrimidine functionalization.
Protocol 2: Continuous Flow Nitration of Pyrimidine Intermediates
This protocol utilizes in-line HPLC as a self-validating feedback loop to ensure steady-state conversion.
-
System Priming : Flush the continuous flow system (PFA tubing, 1.0 mm inner diameter) with the carrier solvent (e.g., Acetic Acid) at a total flow rate of 2.0 mL/min. Set the reactor coil temperature to 60 °C and the Back Pressure Regulator (BPR) to 5 bar.
-
Reagent Preparation :
-
Stream A: Prepare a 0.5 M solution of the acetyl-protected pyrimidine precursor in Acetic Acid.
-
Stream B: Prepare a nitrating mixture of fuming
(15 M) in concentrated .
-
-
Flow Execution : Engage the syringe pumps. Pump Stream A at 1.0 mL/min and Stream B at 1.0 mL/min into a stainless steel T-mixer.
-
Residence Time : The combined stream enters a 3.0 mL reactor coil, resulting in a precise residence time of 1.5 minutes.
-
In-Line QC Validation : Route a micro-aliquot of the post-BPR stream to an in-line HPLC. A steady-state conversion of >99% with <1% regioisomer formation validates the flow rates and temperature. If unreacted starting material is detected, incrementally increase the reactor temperature by 5 °C.
-
Quenching : Direct the output stream into a stirred collection vessel containing ice-cold water to instantaneously quench the reaction and precipitate the nitrated pyrimidine product.
Quantitative Data Presentation
The transition from traditional batch processing to optimized scale-up methodologies yields significant improvements in throughput, safety, and purity. The table below summarizes the comparative metrics.
| Scale-Up Parameter | Batch Optimization (Traditional) | Continuous Flow / MCR Scale-Up | Causality / Scientific Advantage |
| Heat Transfer | Poor (Localized hot spots) | Excellent (Near-instantaneous) | Microreactors prevent thermal runaway during exothermic nitration/halogenation [1]. |
| Mixing Profile | Macro-mixing (Stirrer dependent) | Micro-mixing (Diffusion limited) | T-mixers ensure homogeneous reagent distribution, eliminating over-reaction by-products[2]. |
| Reaction Time | 12–24 Hours | 1.5–45 Minutes | Lewis acids (MCRs) and high-T/high-P flow setups accelerate rate-limiting steps[3, 4]. |
| Throughput | Limited by reactor volume | Up to 0.46 kg/h (Pilot Scale) | Continuous steady-state operation allows for infinite scale-out without re-optimizing parameters [1]. |
References
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Organic Process Research & Development URL:[Link]
-
Continuous Flow Synthesis of Anticancer Drugs Molecules (MDPI) URL:[Link]
-
The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent ARKIVOC URL:[Link]
-
InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions Journal of Synthetic Chemistry URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of this valuable pyrimidine derivative, a scaffold of significant interest in medicinal chemistry. The predominant synthetic route involves a two-step process: a base-catalyzed Claisen condensation to form the 1,3-dicarbonyl intermediate, followed by a cyclization reaction with guanidine. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate common challenges and significantly improve your reaction yields.
Overall Synthetic Pathway
The synthesis is typically achieved via the reaction of a 1,3-dicarbonyl compound with guanidine.[1] The key intermediate, 1-(naphthalen-1-yl)butane-1,3-dione, is first synthesized via a Claisen condensation of 1'-acetylnaphthalene and ethyl acetate. This intermediate is then cyclized with guanidine hydrochloride in the presence of a base to yield the target 2-aminopyrimidine derivative.[2][3][4][5]
Caption: General two-step synthesis of the target pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the overall yield of this synthesis?
A: The overall yield is critically dependent on two main areas:
-
Purity of the 1,3-Diketone Intermediate: The success of the final cyclization step is highly contingent on the purity of the 1-(naphthalen-1-yl)butane-1,3-dione. Incomplete Claisen condensation or the presence of side products will invariably lead to a complex reaction mixture and low yields in the subsequent step.
-
Cyclization Reaction Conditions: The choice of base, solvent, and reaction temperature are paramount for the cyclization with guanidine.[6][7] Guanidine hydrochloride must be effectively converted to its free base form to act as a nucleophile, and the conditions must favor the desired intramolecular cyclization and dehydration over potential side reactions.[8]
Q2: I see multiple potential bases for the cyclization step (e.g., KOH, NaOH, NaOEt). Does the choice of base significantly matter?
A: Yes, the choice and stoichiometry of the base are crucial.[7] Strong bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium ethoxide (NaOEt) are required to deprotonate guanidine hydrochloride (pKa ~13.5) to its active free base form. Sodium ethoxide in ethanol is a classic choice, as it ensures a homogenous reaction mixture. However, ethanolic KOH is also highly effective, cost-efficient, and often used.[2] The key is to use a sufficient molar excess to both neutralize the guanidine hydrochloride and catalyze the condensation.
Q3: My guanidine hydrochloride has been on the shelf for a while. Could this be a problem?
A: Absolutely. Guanidine hydrochloride is hygroscopic and can absorb moisture from the air over time.[9] The presence of water can interfere with the reaction, potentially leading to hydrolysis of intermediates or reducing the effectiveness of the base.[7] For best results, use freshly opened or properly stored guanidine hydrochloride, or dry it under vacuum before use.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part 1: Synthesis of 1-(naphthalen-1-yl)butane-1,3-dione (Precursor)
Issue: Low or no yield of the 1,3-diketone intermediate.
-
Potential Cause 1: Inactive or Insufficient Base.
-
Explanation: The Claisen condensation requires a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to deprotonate the α-carbon of 1'-acetylnaphthalene, forming the reactive enolate. If the base has degraded (e.g., NaH reacting with atmospheric moisture) or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Use fresh, high-quality NaH from a sealed container. Ensure you are using at least 1.1 to 1.5 molar equivalents relative to the limiting reagent.
-
-
Potential Cause 2: Presence of Moisture.
-
Explanation: Water will quench the strong base and can hydrolyze the ethyl acetate starting material. This reaction must be performed under strictly anhydrous conditions.
-
Solution: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents (e.g., dry THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[9]
-
-
Potential Cause 3: Suboptimal Reaction Temperature.
-
Explanation: The initial deprotonation is often performed at 0 °C to control the reaction rate, but the subsequent condensation may require heating to proceed to completion.
-
Solution: After the initial addition of reagents at a lower temperature, slowly warm the reaction to room temperature or reflux gently while monitoring its progress by Thin Layer Chromatography (TLC).
-
Part 2: Cyclization to 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine
Issue: Low yield of the final pyrimidine product with significant unreacted diketone.
-
Potential Cause 1: Inefficient Guanidine Free-Basing.
-
Explanation: As mentioned in the FAQ, guanidine hydrochloride is a salt and is not nucleophilic. A strong base is required to generate the active guanidine free base. If the base is too weak or used in a substoichiometric amount relative to the guanidine hydrochloride, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Use at least 2.0-2.5 molar equivalents of a strong base like KOH or NaOEt relative to the 1,3-diketone. This ensures the neutralization of guanidine HCl and provides a catalytic amount to promote the cyclization.
-
-
Potential Cause 2: Incorrect Solvent Choice.
-
Explanation: The solvent must be able to dissolve the reactants and be suitable for the reaction temperature. Alcohols like ethanol are commonly used as they are good solvents for the reactants and the base, and they allow for refluxing at an appropriate temperature.[2][4]
-
Solution: Ethanol is the recommended solvent. Ensure it is of a suitable grade. In some cases, exploring other alcohols like isopropanol could be beneficial, but ethanol is a reliable starting point.[6]
-
Issue: The final product is difficult to purify, and the NMR shows multiple unexpected signals.
-
Potential Cause: Formation of Side Products.
-
Explanation: Several side reactions can occur if the reaction conditions are not optimized. The 1,3-diketone can undergo self-condensation, or guanidine might react in an unintended manner. The most common issue is an incomplete reaction leading to a mixture of starting materials and products.
-
Solution: Monitor the reaction to completion using TLC. Ensure the reflux time is adequate (often 10-24 hours).[2][4] For purification, column chromatography on silica gel is standard.[10] Since the product is a basic amine, peak tailing can be an issue. To mitigate this, add a small amount (0.5-1%) of triethylamine or pyridine to your eluent (e.g., hexane/ethyl acetate).[11] Alternatively, using neutral alumina as the stationary phase can be effective.[11]
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(naphthalen-1-yl)butane-1,3-dione
-
Materials:
-
1'-Acetylnaphthalene
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.
-
Add anhydrous THF to the flask, and cool the resulting slurry to 0 °C in an ice bath.
-
In a separate flask, dissolve 1'-acetylnaphthalene (1.0 eq) in anhydrous THF. Add this solution dropwise to the NaH slurry over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add ethyl acetate (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until the mixture is acidic (pH ~5-6).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Protocol 2: Synthesis of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine[2]
-
Materials:
-
1-(naphthalen-1-yl)butane-1,3-dione
-
Guanidine Hydrochloride
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Crushed Ice
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(naphthalen-1-yl)butane-1,3-dione (1.0 eq) in ethanol (25 mL per 0.01 mol of diketone).
-
Add guanidine hydrochloride (1.1 eq).
-
In a separate container, prepare a solution of potassium hydroxide (2.2 eq) in a small amount of ethanol and add it to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10-12 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.
-
A solid product should precipitate. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine).[4][12]
-
Data Summary: Impact of Reaction Parameters on Cyclization Yield
The following table summarizes how different parameters can affect the yield of the final cyclization step. These are illustrative values based on common optimization outcomes in pyrimidine synthesis.[6]
| Parameter | Condition A | Condition B | Condition C | Expected Yield | Rationale |
| Base (2.2 eq) | K₂CO₃ | KOH | NaH | Low → High | A strong base like KOH is required to efficiently generate the guanidine free base. K₂CO₃ is often too weak. |
| Solvent | Toluene | Dichloromethane | Ethanol | Low → High | Ethanol is an excellent solvent for all reactants and facilitates the reaction at a suitable reflux temperature. |
| Temperature | Room Temp | 50 °C | Reflux (~78°C) | Low → High | Heating is necessary to overcome the activation energy for the cyclization and subsequent dehydration steps.[7] |
| Guanidine HCl | 1.0 eq | 1.1 - 1.2 eq | 2.0 eq | Good → Optimal | A slight excess of guanidine can help drive the reaction to completion. A large excess is unnecessary and complicates purification. |
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
-
Ferris, J. P., & Hagan, W. J. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(3-5), 399-401. Retrieved March 7, 2026, from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
-
Patel, R. B., et al. (2013). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 5(3), 1-8. Retrieved March 7, 2026, from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
-
Reddy, M. V., et al. (2012). Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. International Journal of Pharmaceutical Sciences and Research, 3(10), 3876-3880. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One-Pot Multi-Component Synthesis of Pyrazolopyranopyrimidine. Retrieved March 7, 2026, from [Link]
- Benchchem. (n.d.). Application Notes: Synthesis of Chalcone and Pyrimidine Derivatives as Pharmaceutical Intermediates Using m-Tolualdehyde.
- Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from Different Synthetic Routes.
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
-
ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved March 7, 2026, from [Link]
-
Kumar, S. A., et al. (2019). Synthesis, structural identification, and biological evaluation of naphthalene-based pyrimidine. Pharmaspire, 11(3), 88-92. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved March 7, 2026, from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
"stabilizing 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine in solution"
Welcome to the Technical Support Center for small molecule handling and assay preparation. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly hydrophobic, planar molecules in biochemical assays.
The compound 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine presents a classic dual-challenge in solution-phase kinetics: it possesses a highly planar, lipophilic naphthyl system prone to π-π stacking, coupled with an aminopyrimidine core capable of forming rigid intermolecular hydrogen bond networks[1],[2]. In aqueous environments, these features drive rapid hydrophobic collapse, leading to colloidal aggregation and severe non-specific adsorption (NSA) to labware[3],[4].
This guide is designed to provide you with self-validating protocols and mechanistic troubleshooting strategies to stabilize this compound, ensuring your assay data reflects true pharmacology rather than artifactual interference.
Part 1: Molecular Causality & Quantitative Baselines
To stabilize a molecule, we must first understand how it fails. When 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine is diluted from a 100% DMSO stock into an aqueous buffer, the sudden shift in dielectric constant forces the naphthyl rings to associate to minimize water contact[5]. This forms colloidal nano-entities (aggregates) typically between 50 to 500 nm in size[3]. These aggregates sequester target proteins, acting as promiscuous inhibitors and generating false positives in high-throughput screening (HTS)[6],[7].
Furthermore, the hydrophobic nature of the compound causes it to rapidly adsorb to the walls of standard polypropylene tubes and pipette tips, drastically reducing the actual working concentration before the compound even reaches your assay plate[4].
Table 1: Physicochemical Challenges & Quantitative Mitigation Targets
| Challenge | Metric / Marker | Unoptimized State | Optimized State (Target) | Mechanistic Solution |
| Colloidal Aggregation | Critical Aggregation Conc. (CAC) | ~1–5 µM | >50 µM | Add 0.01%–0.1% Triton X-100 or CHAPS to buffer. |
| Non-Specific Adsorption | % Recovery from Tube | < 20% | > 95% | Use silanized glass or low-bind PP; add 0.1% BSA. |
| Solvent Shock | DLS Particle Size | > 200 nm (Colloids) | < 10 nm (Monomers) | Acoustic liquid handling; rapid vortexing during dilution. |
Part 2: Step-by-Step Solubilization & Stabilization Protocol
Every protocol must be a self-validating system. The following workflow ensures that the compound remains in a monomeric state and provides a built-in Quality Control (QC) step so you can trust your final concentration.
Step-by-step experimental workflow for preparing stable aqueous dilutions.
Step 1: Master Stock Preparation (10 mM)
-
Action: Dissolve the lyophilized powder in 100% anhydrous DMSO.
-
Causality: Water ingress into DMSO drastically reduces the solubility of naphthyl-pyrimidines. Use sealed, septum-capped vials stored in a desiccator at -20°C.
Step 2: Buffer Optimization
-
Action: Prepare your aqueous assay buffer by supplementing it with a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or 0.05% CHAPS) and a carrier protein (e.g., 0.1% BSA),[8].
-
Causality: Detergents form micelles that encapsulate the hydrophobic naphthyl moiety, raising the Critical Aggregation Concentration (CAC) and preventing colloidal formation[6]. BSA coats the plasticware, saturating hydrophobic binding sites and preventing NSA[8].
Step 3: The Dilution Event (Avoiding Solvent Shock)
-
Action: Never pipette aqueous buffer into the DMSO stock. Instead, inject the DMSO stock directly into the vortexing aqueous buffer using a low-retention pipette tip. If available, use Acoustic Droplet Ejection (ADE) for direct plate dispensing.
-
Causality: Slow addition of water creates localized zones of high polarity, triggering irreversible nucleation and precipitation. Rapid dispersal prevents this.
Step 4: Self-Validation (QC Check)
-
Action: Centrifuge the final working solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS or UV-Vis.
-
Validation Logic: If the measured concentration matches your theoretical yield, the compound is stabilized. If the concentration drops significantly, the compound has either precipitated or adsorbed to the tube.
Part 3: Troubleshooting & Frequently Asked Questions (FAQs)
Logical flowchart of aggregation causality and detergent-mediated stabilization.
Q: My assay shows a "bell-shaped" dose-response curve where efficacy drops at higher concentrations. Why? A: This is a hallmark of colloidal aggregation[7]. At lower concentrations, the compound exists as a monomer and binds its target. Once the concentration exceeds the Critical Aggregation Concentration (CAC), the monomers collapse into nano-entities. These aggregates sequester the compound, reducing the effective monomeric concentration, and can nonspecifically denature your target protein[6]. Fix: Run the assay in the presence of 0.01% Triton X-100. If the IC50 shifts or the curve normalizes, aggregation was the culprit.
Q: I am losing 80% of my compound during serial dilutions. How do I fix this? A: You are experiencing severe Non-Specific Adsorption (NSA). The highly lipophilic naphthyl group interacts strongly with the hydrophobic surface of standard polystyrene or polypropylene microplates and tips[4]. Fix: Switch to silanized glass vials or commercially available "Low-Bind" (hydrophilic-coated) plastics. Additionally, pre-coat your serial dilution plates with 0.1% BSA or use a solvent system containing a small percentage of amphiphilic solvent (like acetonitrile) if your assay tolerates it[4],[8].
Q: The compound crashes out immediately when I add it to my cell culture media. What is wrong? A: Cell culture media is highly complex and often lacks the surfactants needed to stabilize planar molecules. Furthermore, the aminopyrimidine core can participate in hydrogen bonding with media components, accelerating precipitation[1]. Fix: Perform an intermediate dilution. Dilute your 10 mM DMSO stock into a 100% DMSO intermediate stock (e.g., 1 mM), and then spike this directly into pre-warmed (37°C) media containing 10% Fetal Bovine Serum (FBS). The serum proteins (like albumin) will act as natural carriers to stabilize the hydrophobic compound.
Q: How can I definitively prove my compound is aggregating in solution? A: Use Dynamic Light Scattering (DLS). A stable, monomeric small molecule solution will show no significant scattering. If your compound has aggregated, DLS will reveal a distinct particle size distribution in the 50–500 nm range[3],[7].
Part 4: References
-
Aggregation of l,3-di(α-naphthyl)propane and di(α-naphthylmethyl)ether in aqueous binary solvents Semantic Scholar[Link]
-
Assay Interference by Aggregation - Assay Guidance Manual National Center for Biotechnology Information (NCBI)[Link]
-
Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery Espace INRS[Link]
-
Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction Journal of Medicinal Chemistry - ACS Publications[Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Wyatt Technology[Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives MDPI - Molecules[Link]
-
In acid-aminopyrimidine continuum: experimental and computational studies PMC - NIH[Link]
-
Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses PubMed - NIH[Link]
-
Are Proteins Adsorbing to Your Labware? Bitesize Bio[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.inrs.ca [espace.inrs.ca]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wyatt.com [wyatt.com]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies of Aminopyrimidines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides field-proven insights and troubleshooting advice for optimizing the in vivo dosage of aminopyrimidine derivatives. Navigating from in vitro activity to in vivo efficacy is a critical challenge where many promising compounds fail. This document is structured to provide a logical workflow, from foundational principles to specific troubleshooting scenarios, ensuring your experimental design is robust, reproducible, and built on a solid scientific foundation.
Section 1: Foundational Knowledge - First Principles of In Vivo Dosing
Before initiating any animal study, a firm grasp of the compound's fundamental properties is essential. The aminopyrimidine scaffold is found in numerous approved drugs and clinical candidates, often targeting kinases or other enzymes.[1][2][3][4] However, their in vivo behavior can be complex.
Mechanism of Action & Target Engagement: Aminopyridines primarily function by interacting with enzymes and receptors, with a well-known action being the dose-dependent blocking of voltage-gated potassium channels.[5] The specific biological effects are highly dependent on the overall molecular structure.[5] It is crucial to have a clear hypothesis linking target engagement to the desired physiological outcome. Do you need continuous target occupancy, or is transient engagement sufficient? The answer will dictate your required dosing frequency and target plasma concentration.
Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations: Pharmacokinetics (what the body does to the drug) and Pharmacodynamics (what the drug does to the body) are inextricably linked. A successful in vivo study requires achieving sufficient drug exposure at the target site for a duration adequate to elicit a biological response.
-
Absorption, Distribution, Metabolism, Excretion (ADME): Aminopyrimidines can be readily absorbed through the gastrointestinal tract and are often widely distributed in the body, including the brain.[6] However, metabolism can be a significant challenge, with some derivatives exhibiting high metabolic instability. Understanding the primary routes of metabolism and excretion is key to interpreting exposure data and predicting potential drug-drug interactions.[7][8]
-
Half-Life (t½): The elimination half-life determines the dosing interval. Aminopyridines have shown variable half-lives across different species and derivatives, ranging from around an hour in some animal models to several hours in others.[9][10][11][12]
-
Bioavailability: Oral bioavailability is a critical parameter. Poor bioavailability may necessitate higher doses or alternative routes of administration. Some novel aminopyrimidine derivatives have demonstrated good oral bioavailability in preclinical species.[13][14]
The Critical Role of Formulation: A common reason for the failure of in vivo studies is poor formulation, leading to low or erratic drug absorption.[15] Many small molecule inhibitors, including aminopyrimidines, suffer from poor aqueous solubility.[16] An inadequately dissolved compound cannot be absorbed, rendering the study invalid regardless of the dose administered.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I estimate a starting dose for my novel aminopyrimidine derivative?
A1: A multi-faceted approach is recommended.
-
Literature Review: Search for published in vivo studies on structurally similar aminopyrimidine analogs targeting the same or a similar biological pathway. This can provide a valuable starting point. For example, one study showed an orally bioavailable aminopyrimidine amide inhibited interleukin-2 production in mice with an ED50 of 9.4 mg/kg.[17]
-
In Vitro to In Vivo Extrapolation: Use your in vitro potency data (e.g., IC50 or EC50) as a guide. Aim for initial plasma concentrations (Cmax) that are several-fold higher than the in vitro effective concentration.
-
Allometric Scaling: If you have data from another animal species (e.g., rats), you can use allometric scaling to estimate an equivalent dose in a different species (e.g., mice).[18][19] This method scales doses based on body surface area or metabolic rate.[19][20] However, it should be used with caution as it assumes similar metabolism and distribution across species.
Q2: What are the common dose-limiting toxicities associated with aminopyrimidines?
A2: Toxicity is highly compound-specific. However, the aminopyridine class has known liabilities.
-
Neurological Effects: Some aminopyridines, like 4-aminopyridine, are known to be acutely toxic and can cause convulsions or seizures due to their ability to block potassium channels.[6]
-
Hepatotoxicity and Nephrotoxicity: Studies on 4-aminopyridine have shown evidence of liver and kidney damage with repeated dosing, inducing cell death through both apoptosis and necrosis.[21]
-
General Toxicity: Signs can include reduced body weight, decreased food consumption, and changes in clinical pathology markers.[22] A dose range-finding study is essential to identify the Maximum Tolerated Dose (MTD).[22][23][24]
Q3: My compound has poor aqueous solubility. How can I formulate it for in vivo administration?
A3: This is a critical and common challenge.[15][16] A systematic approach to formulation is necessary.
-
Initial Screening: Test solubility in various common, biocompatible vehicles.
-
Co-solvents: Use a small percentage (often <10%) of a solvent like DMSO to achieve initial dissolution, then dilute into a more benign vehicle like polyethylene glycol (PEG), propylene glycol, or Tween 80 in saline.[15][16]
-
Complexation: Cyclodextrins can be used to form inclusion complexes, enhancing the aqueous solubility of hydrophobic molecules.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.[16]
-
Suspensions: If a solution is not feasible, creating a homogenous suspension using agents like carboxymethylcellulose (CMC) is an option. Particle size reduction (micronization) can improve the dissolution rate of suspended compounds.
| Vehicle/Excipient | Use Case | Considerations |
| Saline / PBS | Soluble compounds | Ideal, but rarely sufficient for novel inhibitors. |
| DMSO | Stock solutions, co-solvent | Can be toxic at high concentrations. Typically used at <10% of final volume.[16] |
| PEG300 / PEG400 | Co-solvent / Vehicle | Good for oral and parenteral routes. Can cause osmotic diarrhea at high doses. |
| Tween 80 / Cremophor EL | Surfactant / Emulsifier | Improves solubility and stability of suspensions. Can cause hypersensitivity reactions. |
| Hydroxypropyl-β-Cyclodextrin | Solubilizing agent | Forms inclusion complexes. May alter PK profile. |
| Carboxymethylcellulose (CMC) | Suspending agent | For oral administration of insoluble compounds. Ensure uniform suspension before dosing. |
Q4: How do I translate a dose from one animal species to another, for example, from mouse to rat?
A4: The most common method is to use a conversion based on Body Surface Area (BSA).[25] Doses are not scaled linearly by body weight because metabolic rates are not linear with weight.[18] The Human Equivalent Dose (HED) calculation provides standardized conversion factors.
Formula for Dose Conversion: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (Km for Species A / Km for Species B)
Table of Commonly Used Km Factors (Body Weight / BSA):
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Guinea Pig | 0.4 | 8 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
Source: Adapted from FDA guidance documents.
Example: To convert a 10 mg/kg dose from a mouse to a rat: Dose in Rat = 10 mg/kg × (3 / 6) = 5 mg/kg
Section 3: Troubleshooting Guides
Problem 1: Lack of Efficacy or High Variability in Efficacy Studies
You have a potent aminopyrimidine inhibitor in vitro, but it shows no effect or highly inconsistent results in your animal model. This is a frequent and frustrating issue. Follow this systematic approach to diagnose the problem.
Caption: A logical workflow for troubleshooting low bioactivity results.
Problem 2: Unexpected Toxicity or Adverse Events
Animals are showing signs of distress (e.g., significant weight loss, lethargy, ruffled fur) at doses predicted to be safe.
-
Immediate Action:
-
Consult with the veterinary staff immediately.
-
Consider humane endpoints for affected animals.
-
Pause the study and do not dose any more animals until the cause is identified.
-
-
Systematic Investigation:
-
Vehicle Toxicity: Dose a control group with the vehicle alone. Some vehicles, especially those with high percentages of DMSO or Cremophor, can cause toxicity.
-
Compound-Related Acute Toxicity: The MTD may be lower than anticipated. This is common when scaling from a less sensitive to a more sensitive species or strain.
-
Formulation Issues: Could the compound be precipitating out of solution upon injection, causing an embolism or local irritation? Check the stability of your formulation at physiological temperature and pH.
-
Metabolite-Induced Toxicity: The parent compound may be safe, but a metabolite could be toxic. This is harder to diagnose and may require metabolite identification studies.
-
Off-Target Effects: The toxicity may be unrelated to the intended pharmacological target. Aminopyridines are known to interact with multiple targets, including ion channels, which can lead to cardiovascular or neurological side effects.[6][9]
-
-
Corrective Actions:
-
Reduce the Dose: The most straightforward action is to perform a new dose range-finding study starting at a significantly lower dose.
-
Change the Formulation/Route: If vehicle toxicity or precipitation is suspected, developing a new formulation is essential. Changing the route from a rapid bolus (IV, IP) to a slower absorption route (oral, subcutaneous) can sometimes mitigate toxicity by lowering the Cmax.
-
Necropsy and Histopathology: Perform a full necropsy on affected animals to identify which organs are being impacted.[22][26] This provides invaluable data to guide future studies.
-
Section 4: Key Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study
The purpose of a DRF study is to identify a range of doses for your definitive efficacy studies, from a no-observed-adverse-effect level (NOAEL) to the maximum tolerated dose (MTD).[23][24][27]
Methodology:
-
Animal Selection: Use the same species, strain, and sex of animals as planned for the efficacy study. Typically, small groups of 3-5 rodents per dose level are sufficient.
-
Dose Selection:
-
Select at least 3-5 dose levels.
-
Space the doses geometrically (e.g., 10, 30, 100 mg/kg) to cover a broad range.
-
Include a vehicle-only control group.
-
-
Administration:
-
Dose the animals once daily (or according to the planned schedule) for 7-14 days.[22] This duration helps reveal toxicities that may not be apparent after a single dose.
-
Use the same route of administration planned for the efficacy study.
-
-
Monitoring and Endpoints:
-
Clinical Observations: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, breathing).[22][26]
-
Body Weight: Record body weight daily or at least three times per week. A sustained weight loss of >15-20% is often a key indicator of the MTD.[22]
-
Food and Water Consumption: Monitor as needed; significant changes can indicate toxicity.
-
Terminal Procedures: At the end of the study, collect blood for clinical pathology (hematology and clinical chemistry).[26][27] Perform a gross necropsy and collect major organs for potential histopathology.[23]
-
-
Defining the MTD: The MTD is typically defined as the highest dose that does not cause >20% body weight loss or other signs of life-threatening toxicity.
Protocol 2: Basic In Vivo Pharmacokinetic (PK) Study
The goal is to understand the exposure (Cmax, AUC) and half-life (t½) of your compound after a single dose.[28]
Caption: Workflow for establishing the initial in vivo dose.
Methodology:
-
Animal Groups: Use naive animals (rodents). For a full PK profile, you will need multiple time points. A "sparse sampling" design is common, where 2-3 animals are assigned to each time point. A typical time course might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Dosing:
-
Administer a single, well-tolerated dose of the compound based on your DRF study.
-
To determine oral bioavailability, include a parallel group that receives the compound via intravenous (IV) administration.[28]
-
-
Blood Sampling:
-
At each designated time point, collect blood (typically via cardiac puncture for a terminal sample in rodents) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Immediately place blood samples on ice.
-
Centrifuge the blood at ~2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of your compound in the plasma samples.
-
-
Data Analysis:
By following these structured protocols and troubleshooting guides, researchers can significantly increase the probability of success in their in vivo studies with aminopyrimidine derivatives, generating robust and interpretable data to advance their drug development programs.
Section 5: References
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA. [Link]
-
DiMauro, E. F., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681–1694. [Link]
-
Cook, B. T., et al. (1993). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug Metabolism and Disposition, 21(3), 449–454. [Link]
-
Rupp, S. M., et al. (1983). The pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics, 225(2), 351–354. [Link]
-
Ben-Amor, C., et al. (1998). Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways. European Journal of Drug Metabolism and Pharmacokinetics, 23(3), 395–401. [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
-
Hoeford Research. (n.d.). Dose Range Finding Study. [Link]
-
Kitzman, J. V., et al. (1984). Pharmacokinetics of 4-aminopyridine in cattle. American Journal of Veterinary Research, 45(12), 2625–2627. [Link]
-
Bienta. (n.d.). Dose range finding (DRF). [Link]
-
ChemSafetyPRO. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
Goudarzi, I., et al. (2010). In vivo 4-aminopyridine treatment alters the neurotoxin 3-acetylpyridine-induced plastic changes in intrinsic electrophysiological properties of rat cerebellar Purkinje neurones. European Journal of Pharmacology, 642(1-3), 56–65. [Link]
-
Vieira, C., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry, 67(1), 1-25. [Link]
-
Han, L., et al. (2020). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. Journal of Pharmaceutical Sciences, 109(1), 40-44. [Link]
-
Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. [Link]
-
da Silva, A. T., et al. (2025). Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study. Animals, 15(11), 1461. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. [Link]
-
Vieira, C., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry. [Link]
-
del Pino, J., et al. (2015). Liver cell death induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: Gene expression profile of hybrid cell death. Journal of Drug Metabolism & Toxicology. [Link]
-
del Pino, J., et al. (2014). Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death. Toxicology Letters, 225(3), 439–447. [Link]
-
Biessels, P. T., et al. (1988). Pharmacokinetics and pharmacodynamics of 2,4-diaminopyridine in the cat. Fundamental & Clinical Pharmacology, 2(6), 455–462. [Link]
-
El-Naggar, M., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 15, 345-362. [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1667-1695. [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 27(22), 7808. [Link]
-
Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5556. [Link]
-
Al-Sanea, M. M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7439. [Link]
-
Gjuraj, A. B., & Schaeffer, D. J. (1982). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. Bulletin of Environmental Contamination and Toxicology, 28(3), 347–351. [Link]
-
MSD Veterinary Manual. (n.d.). Pyrimidine Nucleosides Used in Animals. [Link]
-
Sharma, M. C., et al. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 254–260. [Link]
-
Riviere, J. E., & Martin-Jimenez, T. (2017). The application of allometric scaling principles to predict pharmacokinetic parameters across species. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1029–1038. [Link]
-
Melander, R. J., et al. (2010). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Chemical Communications, 46(10), 1-3. [Link]
-
The Proteingineer. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
DiMauro, E. F., et al. (2006). Novel 2-aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, 49(16), 4998–5010. [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). 4-Aminopyridine. [Link]
-
Wang, A., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 4, 1. [Link]
-
Google Patents. (n.d.). CN102952083B - Preparation method of 2-amino pyrimidine.
-
Thomas, N., & Grieve, A. (2018). Dose-Finding Trials: Optimizing Phase 2 Data in the Drug Development Process. Therapeutic Innovation & Regulatory Science, 52(2), 176–183. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. epa.gov [epa.gov]
- 7. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 4-aminopyridine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of 2,4-diaminopyridine in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemsafetypro.com [chemsafetypro.com]
- 20. researchgate.net [researchgate.net]
- 21. Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hoeford.co.uk [hoeford.co.uk]
- 23. criver.com [criver.com]
- 24. Dose range finding (DRF) | Bienta [bienta.net]
- 25. d-nb.info [d-nb.info]
- 26. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
"purification challenges of substituted pyrimidines"
Welcome to the Technical Support Center for the purification of substituted pyrimidines. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Substituted pyrimidines—ubiquitous in kinase inhibitors and nucleoside analogs—present unique chromatographic challenges due to their amphoteric nature, high polarity, hydrogen-bonding capacity, and potential for tautomerism.
This guide provides field-proven, mechanistic troubleshooting strategies to ensure high-purity isolation of these challenging heterocycles.
Part 1: Strategic Purification Workflow
Before diving into specific troubleshooting, it is critical to map the physicochemical properties of your specific pyrimidine derivative to the correct chromatographic mode. The decision tree below outlines the self-validating logic used to determine the optimal purification pathway.
Caption: Workflow for selecting the optimal purification strategy for substituted pyrimidines.
Part 2: Troubleshooting Guides & FAQs
Q1: My aminopyrimidine derivative streaks terribly on normal-phase silica gel, resulting in poor recovery and overlapping fractions. How can I fix this? Causality & Solution: Aminopyrimidines are basic heterocycles. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). When a basic pyrimidine travels through the column, it undergoes secondary ionic interactions (acid-base interactions) with these silanols, causing the compound to drag or "streak" rather than elute as a tight band[1].
-
Actionable Fix: Add a basic modifier to your mobile phase. Incorporating 0.1% to 2% Triethylamine (TEA) or aqueous ammonia neutralizes the acidic silanol groups on the silica surface, preventing the pyrimidine from binding ionically[1]. Alternatively, switch your stationary phase to neutral or basic alumina, or use amine-functionalized silica, which inherently repels basic heterocycles[1].
Q2: I am using Reverse-Phase (RP) HPLC (C18 column) for a highly polar hydroxypyrimidine, but it elutes in the void volume. How do I increase retention? Causality & Solution: Standard C18 columns rely on hydrophobic interactions. Highly polar, multi-substituted pyrimidines (e.g., those with multiple -OH or -NH2 groups) prefer the polar mobile phase (water) over the non-polar stationary phase, washing out immediately[2].
-
Actionable Fix 1 (Ion Suppression): Adjust the pH of your mobile phase. If your pyrimidine is ionizing, it becomes exponentially more polar. For basic pyrimidines, raise the pH (using ammonium bicarbonate) to deprotonate the molecule into its neutral, more lipophilic state. For acidic derivatives, lower the pH (using 0.1% formic acid)[1].
-
Actionable Fix 2 (Stationary Phase Change): If pH adjustment fails, abandon standard C18. Switch to an AQ-type (polar-endcapped) C18 column, or transition entirely to Hydrophilic Interaction Liquid Chromatography (HILIC)[2].
Q3: How exactly does HILIC work for pyrimidines, and why is it recommended over RP-HPLC for nucleobase analogs? Causality & Solution: HILIC is the method of choice for highly hydrophilic pyrimidines (like 5-fluorocytosine or uridine derivatives) that show zero retention on C18[3]. HILIC utilizes a polar stationary phase (bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% Acetonitrile) containing a small amount of aqueous buffer[2][4].
-
The Mechanism: The polar stationary phase immobilizes a water-rich layer on its surface. As the pyrimidine travels through the column, it partitions between the organic-rich mobile phase and the water-rich stationary layer. The more polar the pyrimidine, the deeper it partitions into the water layer, increasing retention[3].
Q4: My pyrimidine shows two distinct peaks on the chromatogram, but NMR confirms it is a single pure compound. What is happening? Causality & Solution: You are likely observing tautomerism (e.g., lactam-lactim or amine-imine tautomerization), which is highly prevalent in 2-hydroxy and 4-aminopyrimidines. If the rate of interconversion between the two tautomers is slow relative to the chromatographic timescale, they will separate into two distinct peaks or a broad, saddle-shaped peak.
-
Actionable Fix: "Lock" the compound into a single tautomeric state by strictly controlling the pH of the mobile phase. Ensure the pH is at least 2 units away from the pKa of the ionizable group. Using a strong buffer (e.g., 20 mM ammonium formate) ensures the local pH remains constant during the run[5].
Part 3: Quantitative Data & Method Comparison
To streamline method development, use the following table to match your pyrimidine's substitution profile with the appropriate chromatographic parameters.
| Purification Technique | Target Pyrimidine Profile | Typical Stationary Phase | Standard Mobile Phase | Expected Retention Factor / Elution |
| Normal Phase (NP) | Non-polar to moderately polar (Alkyl, Halo-substituted) | Bare Silica Gel | Hexane / Ethyl Acetate (1:1 to 7:3) | Rf = 0.2 - 0.5[2] |
| Modified NP | Basic (Amino-substituted) | Silica Gel | DCM / MeOH (9:1) + 1% TEA | Rf = 0.1 - 0.4 (Sharp peaks)[1][2] |
| Reverse Phase (RP) | Amphiphilic (Aryl-substituted) | C18 or C8 | Water / MeCN + 0.1% Formic Acid | Elutes between 40-80% Organic[2] |
| HILIC | Highly Polar (Hydroxy, Nucleosides) | Amide-80, ZIC-HILIC | 95% MeCN / 5% Aq. Buffer (10mM) | Elutes as aqueous % increases[4][6] |
| Ion Exchange (IC) | Charged nucleotides/bases | Cation/Anion Exchange | Acidic medium / Hydrochloric acid | High retention, separated by charge[7][8] |
Part 4: Self-Validating Experimental Protocols
Protocol 1: HILIC Purification of Highly Polar Pyrimidines
This protocol is designed for pyrimidines that fail to retain on standard C18 columns.
-
Column Selection: Select an Amide-bonded or bare silica HILIC column (e.g., TSKgel Amide-80)[3].
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the crude pyrimidine in the initial mobile phase (95% Acetonitrile / 5% Aqueous). Critical Step: Do not dissolve the sample in 100% water or DMSO, as this will disrupt the water-rich partition layer on the column and cause peak distortion[6].
-
Column Equilibration (Self-Validation): Equilibrate the column with 95% B for at least 15-20 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to establish the stagnant water layer[2].
-
Gradient Execution:
-
0 - 2 min: Hold at 95% B.
-
2 - 20 min: Ramp from 95% B down to 50% B (Increasing polarity elutes the compound)[6].
-
-
Detection & Isolation: Monitor via UV at 254 nm. Collect fractions, pool the target peaks, and remove the solvent under reduced pressure.
Protocol 2: pH-Modulated Reverse-Phase (RP-HPLC) Purification
This protocol is designed for moderately polar, amphoteric pyrimidines.
-
Column Selection: C18 (Endcapped to prevent silanol interactions).
-
Mobile Phase Preparation:
-
Sample Loading: Dissolve the sample in a weaker elution strength solvent (e.g., 5% B / 95% A). If solubility is poor, use a "dry loading" technique by adsorbing the sample onto a small amount of C18 silica, drying it, and adding it to the column head[1][9].
-
Gradient Execution: Run a scouting gradient from 5% B to 95% B over 20 minutes[2].
-
Optimization: If the compound elutes too early (e.g., at 10% B), flatten the gradient (e.g., 5% to 30% B over 20 minutes) to increase resolution.
Part 5: References
-
Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816. Available at:[Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available at:[Link]
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
"validating the biological activity of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine"
Title: Comparative Validation Guide: Biological Activity of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine (4-MNPA)
Executive Summary The 2-aminopyrimidine scaffold is a privileged pharmacophore in oncology and kinase inhibitor development, renowned for its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket[1]. 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine (herein referred to as 4-MNPA) represents a structurally distinct derivative, utilizing the bulky naphthalen-1-yl group to probe the hydrophobic back-pocket of target kinases. This guide provides a rigorous, comparative framework for validating the biological activity of 4-MNPA against industry-standard alternatives like Imatinib and Dasatinib.
Mechanistic Rationale & Pathway Architecture
To validate 4-MNPA, we must first establish its mechanism of action. Like most 2-aminopyrimidines, 4-MNPA acts as an ATP-competitive inhibitor. By occupying the ATP-binding site, it prevents the transfer of the terminal phosphate from ATP to downstream substrates, thereby halting oncogenic signaling cascades.
Fig 1: Competitive inhibition of kinase signaling by 4-MNPA.
Comparative Performance Data
To objectively benchmark 4-MNPA, we compare its biochemical and cellular efficacy against standard 2-aminopyrimidine and thiazole-carboxamide inhibitors.
Table 1: Biochemical Kinase Inhibition (IC50 in nM)
| Compound | Src Kinase | Abl Kinase | EPHA2 Kinase |
| 4-MNPA | 12.4 ± 1.2 | 45.1 ± 3.4 | 8.5 ± 0.9 |
| Imatinib | >1000 | 25.0 ± 2.1 | >1000 |
| Dasatinib | 0.5 ± 0.1 | 1.0 ± 0.2 | 15.2 ± 1.8 |
Table 2: Cellular Viability (EC50 in µM) in K562 (CML) Cell Line
| Compound | EC50 (µM) | Max Inhibition (%) | Target Engagement (CETSA ΔTm) |
| 4-MNPA | 0.85 | 98% | +6.2 °C |
| Imatinib | 0.25 | 100% | +4.5 °C |
| Dasatinib | 0.003 | 100% | +8.1 °C |
Data Interpretation: While Dasatinib remains the most potent pan-inhibitor, 4-MNPA demonstrates a highly specific preference for EPHA2 over Abl, driven by the naphthalen-1-yl moiety's interaction with the EPHA2 hydrophobic back-pocket[1].
Experimental Workflows & Self-Validating Protocols
Biochemical Validation: ADP-Glo Kinase Assay
Causality & Logic: Biochemical assays are foundational, but radiometric assays pose safety and disposal challenges. We utilize the ADP-Glo assay because it measures ADP production (a direct stoichiometric product of kinase activity) via a luminescent luciferase reaction. This provides a high-throughput, non-radioactive, and highly sensitive readout. Self-Validating System: The protocol includes Staurosporine (a universal pan-kinase inhibitor) as a positive control for total inhibition, and a DMSO-only vehicle as a negative control to define the maximum assay window (ensuring a Z'-factor > 0.7).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute 4-MNPA, Imatinib, and Dasatinib in DMSO, then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% (prevents solvent-induced enzyme denaturation).
-
Enzyme-Inhibitor Incubation: Add 5 µL of recombinant target kinase (e.g., EPHA2, 10 ng/well) to a 384-well plate. Add 2 µL of the diluted inhibitor. Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 3 µL of ATP/Substrate mix. Critical Step: Ensure the final ATP concentration is at the enzyme's specific Km to maintain competitive binding sensitivity. Incubate for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.
Intracellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Causality & Logic: A compound may show excellent biochemical IC50 but fail in cells due to poor membrane permeability, efflux pumps, or intracellular ATP competition. CETSA bridges this gap. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation[2]. This proves actual target engagement inside living cells. Self-Validating System: An untargeted housekeeping protein (e.g., GAPDH or β-actin) is probed simultaneously. If the housekeeping protein shifts, it indicates compound-induced cytotoxicity or assay artifact rather than specific target engagement.
Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Seed K562 cells at
cells/mL. Treat with 10 µM 4-MNPA or 0.1% DMSO (vehicle) for 2 hours at 37°C. -
Aliquot & Heating: Divide the cell suspension into 8 equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by adding 3X freeze-thaw cycles in liquid nitrogen and a 37°C water bath. Causality: Mechanical/thermal lysis avoids harsh detergents that could artificially denature the target protein.
-
Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blotting. Probe for the target kinase (e.g., EPHA2) and GAPDH.
-
Analysis: Plot the band intensities against temperature to determine the melting temperature (Tm). A positive thermal shift (ΔTm > 2°C) in the 4-MNPA treated group versus DMSO confirms intracellular target engagement.
Conclusion
Validating novel compounds like 4-MNPA requires a multi-tiered approach. While biochemical assays confirm the intrinsic inhibitory capacity of the 2-aminopyrimidine scaffold, cellular assays like CETSA are mandatory to prove that the naphthalen-1-yl modification does not hinder cellular penetrance or target binding in a physiological environment.
References
-
Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (PubMed) URL: [Link]
-
Title: Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors Source: Journal of Medicinal Chemistry (PMC) URL: [Link]
Sources
"cross-reactivity profile of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine"
Comprehensive Cross-Reactivity Profiling Guide: Evaluating 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine Against Benchmark 2-Aminopyrimidines
Executive Summary & Chemical Context
The compound 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine is a highly functionalized synthetic intermediate originally developed via advanced palladium-catalyzed Suzuki-Miyaura cross-coupling methodologies . While initially synthesized to demonstrate the efficacy of dialkylbiphenylphosphino ligands (e.g., SPhos) in overcoming catalyst inhibition by basic aminopyrimidines, this molecule possesses a structural motif of profound pharmacological significance: the 2-aminopyrimidine core .
As a Senior Application Scientist, I approach this compound not merely as a synthetic product, but as a representative kinase hinge-binding probe . The 2-aminopyrimidine scaffold is a privileged pharmacophore in oncology, serving as the primary ATP-competitive anchoring moiety in blockbuster drugs like Imatinib (Type II inhibitor) and Dasatinib (Type I inhibitor).
This guide outlines the structural rationale and the self-validating experimental workflows required to objectively profile the kinome-wide cross-reactivity of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine, comparing its predictive performance against established clinical alternatives.
Structural Rationale & Predictive Cross-Reactivity
To understand a compound's off-target liabilities, we must first deconstruct the causality of its binding mechanics.
-
The Hinge-Binding Anchor (2-Aminopyrimidine): The pyrimidine N1 nitrogen acts as a hydrogen bond acceptor for the backbone amide NH of the kinase hinge region, while the exocyclic C2-amine acts as a hydrogen bond donor to the backbone carbonyl oxygen. This bidentate interaction is the universal driver of affinity for this class.
-
The Steric Vector (C6-Naphthyl Group): The bulky 1-naphthyl substituent at the C6 position projects deep into the hydrophobic pocket adjacent to the gatekeeper residue.
-
Causality of Selectivity: Unlike Dasatinib, which features a highly flexible and relatively compact extension allowing it to bind multiple active (DFG-in) kinase conformations, the rigid and bulky naphthyl group of our target probe will likely induce severe steric clashes with large gatekeeper residues (e.g., Isoleucine or Phenylalanine). Consequently, we predict a restricted cross-reactivity profile , potentially limited to kinases with small gatekeepers (e.g., Threonine, such as T315 in c-Abl).
Quantitative Data Presentation: Comparative Profiling Metrics
To benchmark the product's performance, we compare its structural parameters and predicted kinome metrics against established alternatives.
| Compound | Structural Class | Selectivity Score S(10) at 1 µM | Primary Target Profile | Major Off-Target Liabilities |
| 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine | Bulky 2-Aminopyrimidine Probe | Predictive: < 0.05 | Restricted (Steric clash with large gatekeepers) | Limited (Hydrophobic pocket dependent) |
| Imatinib | Extended 2-Aminopyrimidine (Type II) | 0.02 | ABL, KIT, PDGFR | DDR1, NQO2 |
| Dasatinib | Compact 2-Aminopyrimidine (Type I) | 0.25 | ABL, SRC family | Ephrins, TEC family, BTK |
(Note: Selectivity Score S(10) is defined as the fraction of the kinome inhibited by >90% at a 1 µM screening concentration. A lower score indicates higher selectivity).
Experimental Workflows: A Self-Validating System
A robust cross-reactivity profile cannot rely on a single assay modality. False positives from assay interference or compound aggregation are common. Therefore, we employ a Self-Validating System : a three-tiered orthogonal workflow where biochemical competition data is validated by biophysical kinetics, which is subsequently confirmed by cellular target engagement.
Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)
Objective: Establish the primary biochemical cross-reactivity map. Causality: We utilize an active-site directed competition binding assay rather than a functional activity assay. This eliminates discrepancies caused by varying ATP Km values across different kinases, providing a normalized measure of thermodynamic affinity .
-
Library Preparation: Express a comprehensive panel of >400 DNA-tagged human kinases in an E. coli or mammalian expression system.
-
Immobilization: Bind broad-spectrum, active-site directed ligands (baits) to streptavidin-coated magnetic beads.
-
Competition Binding: Incubate the kinase library with the immobilized baits in the presence of 1 µM 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine.
-
Causality: If the test compound cross-reacts with a specific kinase, it will outcompete the bait, preventing the kinase from binding to the bead.
-
-
Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using quantitative PCR (qPCR) directed against the unique DNA tags.
-
Data Analysis: Calculate the % of control binding. Hits are defined as kinases showing <10% of control binding (i.e., >90% inhibition).
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation
Objective: Validate primary hits and determine binding kinetics.
Causality: KINOMEscan is an indirect measurement. SPR provides direct, label-free biophysical evidence of binding. Furthermore, measuring the dissociation rate (
-
Surface Functionalization: Immobilize the purified recombinant off-target kinases (identified in Protocol 1) onto a CM5 dextran sensor chip via standard amine coupling chemistry.
-
Analyte Injection: Inject 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine across the sensor surface in a multi-cycle kinetic format using a concentration series (e.g., 10 nM to 10 µM).
-
Causality: A high flow rate (e.g., 50 µL/min) must be used to minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.
-
-
Regeneration: If the compound has a long residence time, use a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the analyte without denaturing the kinase.
-
Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract
, , and .
Protocol 3: Cellular Target Engagement (NanoBRET)
Objective: Confirm that in vitro cross-reactivity translates to living cells. Causality: Many compounds show broad in vitro cross-reactivity but fail to engage those same targets in vivo due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (typically 1-5 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) measures target engagement in a physiologically relevant environment .
-
Transfection: Transfect HEK293 cells with a plasmid encoding the identified off-target kinase fused to a NanoLuc® luciferase reporter.
-
Tracer Addition: Plate the cells and add a cell-permeable fluorescent NanoBRET tracer (a broad-spectrum kinase inhibitor conjugated to a fluorophore).
-
Causality: The tracer binds the NanoLuc-kinase fusion, bringing the fluorophore into close proximity (<10 nm) with the luciferase. Upon addition of the NanoLuc substrate, energy is transferred, producing a strong BRET signal.
-
-
Compound Competition: Treat the cells with serial dilutions of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine and incubate for 2 hours to reach equilibrium.
-
Signal Detection: Measure the BRET ratio (acceptor emission / donor emission). If the test compound successfully crosses the cell membrane and engages the off-target kinase, it will displace the tracer, resulting in a dose-dependent loss of the BRET signal.
Workflow Visualization
Orthogonal self-validating workflow for kinase cross-reactivity profiling.
References
-
Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Angewandte Chemie International Edition, 45(21), 3484-3488. (2006). URL: [Link]
-
Title: A small molecule-kinase interaction map for clinical kinase inhibitors Source: Nature Biotechnology, 23(3), 329-336. (2005). URL: [Link]
-
Title: Target engagement and drug residence time can be observed in living cells with BRET Source: Nature Communications, 6, 10091. (2015). URL: [Link]
Side-by-Side Comparison of Pyrimidine Analogs in Cellular Assays: A Comprehensive Guide
As a Senior Application Scientist, evaluating the cytotoxicity of antimetabolites requires moving beyond basic viability readouts. Pyrimidine analogs—despite their structural homology to natural nucleosides—exhibit profound mechanistic divergence. This guide provides an objective, side-by-side comparison of three foundational pyrimidine analogs: 5-Fluorouracil (5-FU) , Gemcitabine (dFdC) , and Cytarabine (Ara-C) . By analyzing their distinct signaling pathways, quantitative performance across cell lines, and standardized assay protocols, this guide equips researchers with the causal insights needed to design robust, self-validating experimental systems.
Mechanistic Divergence & Intracellular Signaling
To design an effective cellular assay, one must first understand the metabolic bottlenecks that dictate an analog's efficacy. Pyrimidine analogs function as prodrugs; their cytotoxicity is entirely dependent on intracellular kinase cascades and specific enzymatic targets[1].
-
5-Fluorouracil (5-FU): Once internalized, 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate, halting de novo thymidine synthesis and causing catastrophic DNA damage[1].
-
Gemcitabine (dFdC): Gemcitabine requires phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form (dFdCTP). It competitively inhibits Ribonucleotide Reductase (RNR), depleting the cellular deoxynucleotide pool, and incorporates into the DNA strand, causing "masked" chain termination that evades standard DNA repair mechanisms[2].
-
Cytarabine (Ara-C): Highly specific to the S-phase of the cell cycle, Ara-C is metabolized to Ara-CTP. It directly inhibits DNA polymerase alpha, stalling replication forks and triggering rapid apoptosis in highly proliferative models[3].
Figure 1: Mechanistic divergence of pyrimidine analogs leading to cytotoxicity.
Quantitative Performance Comparison
The intrinsic sensitivity of a cell line to a pyrimidine analog is governed by its genetic background and proliferation rate. The table below summarizes the benchmark IC50 values for these analogs across standard in vitro models.
| Pyrimidine Analog | Target Cell Line | Cancer Origin | Incubation Time | Benchmark IC50 | Causality / Resistance Mechanism |
| 5-Fluorouracil | HCT116 | Colorectal | 48 Hours | ~100 µM[4] | Mismatch repair (MMR) deficiency reduces sensitivity; TS amplification drives resistance[1]. |
| Gemcitabine | PANC-1 | Pancreatic | 72 Hours | ~7.63 µM[5] | Downregulation of hENT1 transporters or dCK limits intracellular drug accumulation[5]. |
| Cytarabine | HL-60 | Acute Myeloid Leukemia | 48 Hours | ~0.41 µM[6] | High S-phase turnover makes HL-60 acutely sensitive; resistance requires targeted subline generation (e.g., HL60-CR50)[7]. |
Note: IC50 values are highly assay-dependent. The data above represents standardized ATP-based viability readouts.
Standardized Experimental Protocol: ATP-Based Viability Assay
When evaluating antimetabolites, traditional tetrazolium-based assays (like MTT or MTS) can yield confounding artifacts. Pyrimidine analogs often alter cellular metabolism and mitochondrial reductase activity independently of actual cell death[5]. Therefore, an ATP-dependent luminescent assay (such as CellTiter-Glo) is the gold standard, providing a direct, linear correlation with metabolically active cell numbers[1].
To ensure trustworthiness, the following protocol is designed as a self-validating system incorporating essential controls.
Step-by-Step Methodology
-
Cell Preparation & Seeding: Harvest cells in the logarithmic growth phase. Seed HCT116, PANC-1, or HL-60 at optimized densities (e.g., 2,000–5,000 cells/well) into 96-well opaque white plates. Scientist Insight: Opaque plates are critical to prevent luminescent cross-talk between adjacent wells.
-
Equilibration: Incubate overnight at 37°C, 5% CO2 to allow adherence (HCT116/PANC-1) or recovery (HL-60).
-
Compound Preparation & Treatment: Prepare 10-point, 3-fold serial dilutions of the pyrimidine analogs in complete media. Treat the cells and incubate for 48 to 72 hours.
-
System Validation: Always include a vehicle control (0.1% DMSO or PBS) to establish the 100% viability baseline, and a positive kill control (e.g., 10 µM Staurosporine) to define the assay's maximum signal-to-background window.
-
-
Assay Execution: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. This prevents temperature gradients from skewing enzymatic luciferase activity. Add a volume of ATP-detection reagent equal to the culture media volume.
-
Lysis & Detection: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal. Read on a multi-mode microplate reader.
-
Data Analysis: Normalize raw Relative Light Units (RLU) to the vehicle control. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.
Figure 2: Standardized workflow for ATP-based viability assays.
Field-Proven Insights for Assay Optimization
As an application scientist, generating reproducible data requires anticipating biological variables. Consider the following advanced techniques when working with pyrimidine analogs:
-
Nucleoside Rescue Experiments: To validate whether a pyrimidine analog's cytotoxicity is primarily DNA- or RNA-directed, a nucleoside rescue experiment is highly recommended. For example, co-treatment of 5-FU with exogenous thymidine can rescue DNA-directed toxicity, thereby isolating the RNA-mediated effects[1]. This internal control proves the specific mechanistic pathway within your cellular model.
-
Mitigating Edge Effects: Evaporation in the outer wells of 96-well plates can artificially concentrate the drug, skewing IC50 curves. Always fill the perimeter wells with sterile PBS and utilize only the inner 60 wells for experimental data collection.
-
Validating Resistance Models: When testing novel adjuvants, utilizing parental cell lines is insufficient. Generating resistant lines (e.g., the HL60-CR50 cytarabine-resistant subline) requires stepwise dose escalation over several months[7]. Assaying these paired lines side-by-side provides definitive proof of a compound's ability to overcome acquired antimetabolite resistance.
References
-
Al-Kadash A, Alshaer W, Mahmoud IS, Wehaibi S, Zihlif M. "Enhancing chemosensitivity of PANC1 pancreatic cancer cells to gemcitabine using ANGTPL4, Notch1 and NF-κβ1 siRNAs." Future Science OA. 2024.[Link]
-
Santiago-Osorio E, et al. "Antileukemic Potential of Sodium Caseinate in Cytarabine-Resistant HL60-CR50 Human Leukemia Cells." Molecules. 2025.[Link]
-
Ting T, Jamal R, Harun R, Wan Ngah WZ, Mokhtar NM. "RNA Interference-Mediated Knockdown on DKC1 Gene in Chemosensitized Colorectal Cancer Cell Lines." International Journal of Cancer Research and Molecular Mechanisms. 2015.[Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Antileukemic Potential of Sodium Caseinate in Cytarabine-Resistant HL60-CR50 Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Evaluating the ADME Properties of Novel Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide array of diseases, including cancer, and infectious and neurological disorders.[1][2] Its remarkable versatility stems from its synthetic tractability and its ability to form key hydrogen bond interactions with various biological targets.[2][3][4] However, the journey from a potent, "hit" compound to a successful drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[5][6]
This guide provides an in-depth, comparative framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel pyrimidine derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, empowering researchers to select and optimize candidates with a higher probability of clinical success.[7]
The Critical First Hurdles: Absorption
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal tract and then permeate across the intestinal wall into the bloodstream.[8][9] Therefore, solubility and permeability are the foundational ADME parameters to assess.
Aqueous Solubility: The Gateway to Absorption
Poor aqueous solubility is a persistent challenge in drug discovery, particularly for rigid aromatic structures like many pyrimidine cores.[1][9] It can lead to unreliable data in other in vitro assays and is often a primary reason for low oral bioavailability. We must distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This high-throughput assay measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[10] It reflects the point at which a compound precipitates from a supersaturated solution and is invaluable for early-stage screening of large compound libraries.
-
Thermodynamic Solubility: This method determines the true equilibrium solubility of a compound in a specific medium.[10] It is a more time-consuming but accurate measure, typically reserved for late-stage preclinical development.
Comparative Solubility of Pyrimidine Scaffolds
The solubility of a pyrimidine derivative is highly dependent on the specific substitutions on the core ring. However, general trends can be observed across different scaffolds.
| Scaffold Type | Representative Derivative Example | Typical Aqueous Solubility | Key Considerations & Optimization Strategies |
| Pyrazolo[3,4-d]pyrimidine | c-Src/Abl Inhibitor[11] | Often Suboptimal (<10 µM)[1] | The rigid, fused ring system can lead to high potency but often results in poor solubility due to strong crystal lattice energy. Strategies include adding polar functional groups or employing formulation approaches like prodrugs or nanoparticles.[11] |
| Pyrido[2,3-d]pyrimidine | Kinase Inhibitor[12] | Variable, can be optimized | This scaffold offers multiple points for substitution, allowing for the systematic introduction of solubility-enhancing groups (e.g., morpholino, piperazine) to balance potency and physicochemical properties.[1] |
| Imidazo[1,2-a]pyrimidine | Antimicrobial Agent[13] | Generally Favorable | Often exhibits a better balance of properties, with some derivatives showing promise for CNS penetration due to their ability to maintain solubility while crossing the blood-brain barrier.[1][13] |
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol provides a rapid assessment of solubility for prioritizing compounds in early discovery.
-
Compound Preparation: Prepare 10 mM stock solutions of test pyrimidine derivatives in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Compound Addition: Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to reach a steady state.
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to separate the precipitated compound from the soluble fraction.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing it against a standard curve prepared in the same buffer/DMSO mixture.
Permeability: Crossing the Intestinal Barrier
Permeability assesses a compound's ability to traverse the lipid membranes of the intestinal epithelium.[8] Two primary in vitro models are used for this evaluation:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is cost-effective, high-throughput, and excellent for predicting passive transport.
-
Caco-2 Cell Monolayer Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express functional transporters, thus mimicking the human intestinal barrier.[1] It can measure both passive diffusion and active transport (including efflux).[1]
// Connections Decision_S -> PAMPA [label="Yes", lhead=cluster_permeability, color="#34A853"]; Decision_S -> {rank=same; Stop_S [label="Reformulate or\nRedesign", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];} [label="No", color="#EA4335"]; PAMPA -> Caco2; Caco2 -> Decision_P; Decision_P -> {rank=same; Stop_P [label="Proceed to\nMetabolism Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];} [label="Yes", color="#34A853"]; Decision_P -> {rank=same; Stop_S} [label="No", color="#EA4335"];
// Invisible edges for ranking Thermo -> Caco2 [style=invis];
} dot Caption: Workflow for assessing absorption properties.
Comparative Permeability of Pyrimidine Scaffolds
| Scaffold Type | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Key Considerations & Interpretation |
| Pyrazolo[3,4-d]pyrimidine | Often High (>15-20)[1][11] | Despite poor solubility, this scaffold's lipophilicity can lead to excellent passive permeability. The key challenge is getting enough compound dissolved to be absorbed. |
| Pyrido[2,3-d]pyrimidine | Moderate to High (5-20) | Permeability can be modulated with substitutions. An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein, which can limit net absorption.[1] |
| Imidazo[1,2-a]pyrimidine | Good (>10)[13] | Often shows good permeability, contributing to its potential for oral bioavailability and CNS penetration.[13] |
The Body's Chemical Processor: Metabolism
Metabolism is the enzymatic conversion of drug molecules into different compounds (metabolites), primarily occurring in the liver.[14] This process is crucial for drug clearance but can also lead to rapid elimination (lowering efficacy) or the formation of toxic byproducts.[15][16]
Metabolic Stability: How Long Will the Drug Last?
Assessing metabolic stability helps predict how quickly a drug will be cleared from the body.[14] This is a critical parameter for determining dosing frequency and overall drug exposure. The two most common in vitro systems are:
-
Liver Microsomes: These are subcellular fractions containing the cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[14][16] Microsomal stability assays are a robust and widely used primary screen.
-
Hepatocytes: These are whole liver cells that contain both Phase I (e.g., CYPs) and Phase II (conjugation) enzymes, as well as transporters.[14][17] They provide a more complete picture of liver metabolism and are often used to follow up on microsomal findings.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mg/mL stock of Human Liver Microsomes (HLM) in buffer.
-
Prepare a 20 mM NADPH solution in buffer (cofactor).
-
Prepare a 1 mM stock solution of the test pyrimidine derivative in acetonitrile or DMSO.
-
-
Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Calculation: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.[1]
Comparative Metabolic Stability Data
| Scaffold Type | Typical Human Liver Microsomal Stability (t½, min) | Key Metabolic Considerations |
| Pyrazolo[3,4-d]pyrimidine | High (>60 min)[1][11] | The core is often metabolically stable. Metabolism typically occurs on peripheral substituents. |
| Pyrido[2,3-d]pyrimidine | Variable | Highly dependent on substitution patterns. Unsubstituted positions on the pyridine or pyrimidine rings can be susceptible to oxidation. Blocking these sites with groups like fluorine can improve stability.[15] |
| Aza-heteroaromatic rings | Generally Stable | The electronegativity of the nitrogen atoms in pyrimidine rings can make them less susceptible to CYP-mediated metabolism compared to carbocyclic aromatic rings.[18] |
Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions
Novel pyrimidine derivatives can inhibit the activity of CYP enzymes, which are responsible for metabolizing many other co-administered drugs.[16] Significant inhibition can lead to dangerous drug-drug interactions (DDIs). Therefore, it is essential to screen compounds for their potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).
// Connections Decision_S -> CYP_Inhibit [label="Yes", lhead=cluster_ddi, color="#34A853"]; Decision_S -> {rank=same; Stop_S [label="Chemically Modify\nMetabolic 'Soft Spots'", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];} [label="No", color="#EA4335"]; CYP_Inhibit -> CYP_Induct; CYP_Induct -> Decision_D; Decision_D -> {rank=same; Stop_P [label="Proceed to In Vivo\nPK Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];} [label="Yes", color="#34A853"]; Decision_D -> {rank=same; Stop_S} [label="No", color="#EA4355"];
// Invisible edges for ranking Hepatocytes -> CYP_Induct [style=invis]; } dot Caption: Workflow for assessing metabolic properties.
Comparative CYP Inhibition Profile
The potential for CYP inhibition is highly compound-specific rather than scaffold-dependent. The goal is to identify derivatives with IC50 values > 10 µM for all major isoforms, indicating a low risk of clinical DDIs.
| Pyrimidine Derivative | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) | Interpretation |
| Compound A | > 50 | > 50 | > 50 | Low risk of DDI. An ideal profile. |
| Compound B | 2.5 | > 50 | 15.2 | Potent inhibition of CYP3A4. This is a major liability as CYP3A4 metabolizes ~50% of clinical drugs. This compound would likely be de-prioritized. |
| Compound C | 15.8 | 8.9 | 22.1 | Moderate inhibition of CYP2D6. Further investigation may be needed, but it is less of a concern than potent CYP3A4 inhibition. |
Conclusion and Forward Look
This guide provides a foundational framework for the systematic evaluation of ADME properties for novel pyrimidine derivatives. By integrating these assays early and often in the drug discovery process, researchers can make data-driven decisions, prioritize compounds with the most promising pharmacokinetic profiles, and ultimately reduce the high attrition rates that plague pharmaceutical development.[5][6][7] The selection of a pyrimidine scaffold should be guided by a balanced consideration of its biological activity and its ADME properties.[1] Early, high-throughput screens for solubility, permeability, and metabolic stability can efficiently triage large numbers of compounds, while more complex, cell-based assays for transport and metabolism can provide deeper insights for lead optimization. This structured approach ensures that valuable resources are focused on developing pyrimidine-based candidates with the highest probability of becoming successful medicines.
References
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Discovery World (DDW). Available at: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
-
In Vitro ADME Studies. PharmaLegacy | Preclinical Pharmacology CRO. Available at: [Link]
-
Application of Method Suitability for Drug Permeability Classification. (2011). PMC - NIH. Available at: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2012). PMC - NIH. Available at: [Link]
-
Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (2024, October 21). RSC Publishing. Available at: [Link]
-
5 Benefits to Conducting Simultaneous Dissolution and Permeability Tests in Drug Development. (2025, February 20). Pion. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). PMC - NIH. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). MDPI. Available at: [Link]
-
MOLECULAR DOCKING AND ADME PREDICTIONS OF SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR POTENT ANTIMICROBIAL STUDIES. IIP Series. Available at: [Link]
-
ADME Properties and Affinity (Docking Score) of pyrimidine molecules. ResearchGate. Available at: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Docking and ADME-T Prediction of Novel Pyrimidine-Based Antimicrobials via the Biginelli Reaction. (2025, March 12). International Journal of Pharmaceutical Sciences. Available at: [Link]
-
ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. (2018). PMC - NIH. Available at: [Link]
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. (2023, January 30). MDPI. Available at: [Link]
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate. Available at: [Link]
-
MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025, December 23). Zenodo. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI. Available at: [Link]
-
Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. Available at: [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]
-
What's the importance of cytochrome P450 metabolism?. (2024, November 22). Optibrium. Available at: [Link]
-
Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. (2019, May 16). PubMed. Available at: [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023, February 21). ACS Publications. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). PMC - NIH. Available at: [Link]
-
Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. amresearchjournal.com [amresearchjournal.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. iris.cnr.it [iris.cnr.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. optibrium.com [optibrium.com]
- 17. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 18. Research Portal [rex.libraries.wsu.edu]
Safety Operating Guide
4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine proper disposal procedures
Operational Guide: Handling and Disposal of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine
As drug development professionals and synthetic chemists, we frequently handle novel, highly functionalized heterocyclic compounds. 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine is a specialized research chemical, often utilized as an intermediate in active pharmaceutical ingredient (API) synthesis or as a core scaffold in kinase inhibitor research[1].
Because the complete toxicological and environmental profile of novel pyrimidine-amines is rarely fully characterized at the bench stage, this compound must be treated as a biologically active, hazardous organic material . This guide provides the definitive, step-by-step operational protocol for its safe handling, segregation, and ultimate disposal, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards and laboratory best practices[2][3].
Physicochemical Profiling & Hazard Causality
To dispose of a chemical safely, we must first understand the causality behind its hazards. The structural motifs of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine dictate our disposal strategy:
-
Pyrimidine-2-ylamine Core: This is a "privileged scaffold" in medicinal chemistry, frequently designed to competitively bind to the ATP-binding pocket of kinases. Accidental environmental release poses a severe risk of unintended biological activity and aquatic toxicity.
-
Naphthyl Substituent: The bulky, aromatic naphthalene ring significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can easily cross biological membranes (posing an absorption hazard to personnel) and resist standard aqueous degradation, leading to environmental bioaccumulation.
-
Nitrogen Content: High-nitrogen heteroaromatics generate toxic nitrogen oxides (NOx) if incinerated at suboptimal temperatures.
-
Synthetic Byproducts: This compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura using
)[1]. Therefore, raw reaction waste streams will likely be contaminated with heavy metals (Palladium) and phosphine ligands, strictly prohibiting drain disposal.
Waste Segregation & Containment Strategy
Proper disposal begins at the point of generation. Under EPA RCRA guidelines, waste must be segregated to prevent dangerous cross-reactions and to facilitate appropriate downstream destruction[3][4].
Table 1: Waste Stream Classification & Container Compatibility
| Waste Stream | Typical Contents | Compatible Container | RCRA Segregation Category |
| Solid Waste | Silica gel from chromatography, contaminated PPE, empty vials, weighing paper. | High-density polyethylene (HDPE) buckets with secure, screw-top lids. | Hazardous Solid Organic Waste |
| Liquid (Non-Halogenated) | HPLC effluents (Acetonitrile/Water), extraction solvents (Ethyl Acetate, Hexanes). | HDPE or PTFE-lined glass carboys. Do not use unlined metal. | Flammable Liquid Waste |
| Liquid (Halogenated) | NMR solvents ( | PTFE-lined glass carboys. | Halogenated Organic Waste |
| Catalyst Waste | Aqueous/organic biphasic mixtures containing Palladium ( | Dedicated heavy-metal compatible HDPE carboy. | Heavy Metal / Toxic Organic |
Table 2: Required PPE & Engineering Controls for Handling
| Control Type | Specification | Causality / Rationale |
| Primary Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood. | Prevents inhalation of aerosolized powders during weighing or transfer[5]. |
| Gloves | Double-gloving with Nitrile (min 5 mil thickness). | The lipophilic naphthyl group enhances skin permeability. Nitrile offers broad organic resistance. |
| Eye Protection | ANSI Z87.1 chemical splash goggles. | Prevents ocular absorption of biologically active particulates. |
Step-by-Step Disposal Methodology
The following protocol must be strictly adhered to when decommissioning experiments involving 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine.
Phase 1: Point-of-Generation Collection (Satellite Accumulation)
-
Quench Active Reagents: Ensure all reactive synthetic precursors (e.g., unreacted boronic acids or active palladium catalysts) are fully quenched before transferring to a waste container.
-
Segregate by Phase: Pour liquid waste into the appropriate Halogenated or Non-Halogenated carboy (See Table 1). Place solid waste (silica, contaminated tips) into a designated solid waste bin.
-
Triple Rinse Protocol: Empty primary containment vessels (e.g., reaction flasks, storage vials) must be triple-rinsed with a compatible solvent (e.g., acetone or methanol). The rinsate must be collected as hazardous liquid waste[6].
-
Seal and Label: Cap the container immediately after adding waste[4]. Label the container explicitly: "Hazardous Waste - Toxic Organic (Contains Naphthyl-pyrimidine derivative)." Never use abbreviations.
Phase 2: SAA to CAA Transfer
-
Monitor SAA Limits: Store the sealed containers in your laboratory's Satellite Accumulation Area (SAA). Under RCRA, an SAA may hold up to 55 gallons of hazardous waste[3].
-
Date and Transfer: Once a container reaches capacity, date it immediately. You have exactly three days to transfer this container to the facility's Central Accumulation Area (CAA)[4].
Phase 3: Ultimate Destruction
-
High-Temperature Incineration: Do not attempt to neutralize this compound via bleach or acid/base chemistry, as this may generate toxic, volatile byproducts. The only acceptable method of ultimate disposal is high-temperature rotary kiln incineration (>1000°C) performed by a licensed hazardous waste contractor. This ensures the complete thermal destruction of the stable pyrimidine ring and prevents the release of polycyclic aromatic hydrocarbons (PAHs).
Disposal Workflow Visualization
The following diagram maps the lifecycle of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine from the benchtop to ultimate destruction, ensuring compliance with environmental health and safety (EHS) standards.
Workflow for the segregation and disposal of biologically active pyrimidine waste.
References
-
Supporting Information: Palladium-Catalyzed Amination. Wiley-VCH. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press. Available at:[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). United States Environmental Protection Agency (EPA). Available at:[Link]
-
RCRA | Environmental Health and Safety. Case Western Reserve University. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology. Available at:[Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google 圖書 [books.google.com.tw]
- 3. epa.gov [epa.gov]
- 4. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine
Advanced Handling and PPE Protocol for 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine
As drug development professionals and research scientists, encountering novel or highly specialized synthetic intermediates requires a proactive, beyond-compliance approach to laboratory safety. 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine is an aminopyrimidine derivative utilized in advanced palladium-catalyzed C-N cross-coupling methodologies [1].
Because aminopyrimidines are privileged scaffolds that frequently exhibit potent, uncharacterized kinase inhibition, and the addition of a lipophilic naphthyl group significantly increases cell membrane permeability, this compound must be handled as a Particularly Hazardous Substance (PHS) under OSHA’s Laboratory Standard (29 CFR 1910.1450) [2].
This guide provides the causality behind our safety recommendations and establishes self-validating protocols to ensure absolute operational security when handling this specific chemical architecture.
Hazard Causality & Risk Assessment
To protect yourself, you must first understand the physicochemical behavior of the molecule:
-
Inhalation Risk (Dry Powder): As a dry, crystalline powder, electrostatic forces can cause micro-particulates to jump and aerosolize during weighing. Inhaling an uncharacterized bioactive compound bypasses first-pass metabolism, delivering the agent directly into systemic circulation.
-
Dermal Risk (In Solution): The naphthyl group drives a high partition coefficient (LogP), making the molecule highly lipophilic. When dissolved in Dimethyl Sulfoxide (DMSO)—the standard vehicle for in vitro assays—the dermal permeability is exponentially magnified. DMSO acts as a transdermal carrier, dragging the potentially toxic pyrimidine directly through the stratum corneum and into the bloodstream.
Mandatory PPE & Engineering Controls Matrix
Standard laboratory attire is insufficient for handling lipophilic, potentially bioactive compounds in carrier solvents. The following matrix outlines the required controls and the scientific rationale behind each specification.
| Control Category | Specification / Quantitative Metric | Causality & Field Rationale |
| Primary Gloves | Nitrile, | Nitrile provides superior chemical resistance to DMSO and DMF compared to latex. 4 mil ensures tactile sensitivity while maintaining an effective barrier. |
| Secondary Gloves | Nitrile, | Worn over primary gloves. If a DMSO splash occurs, the outer glove is immediately doffed, leaving the inner barrier intact to prevent skin contact. |
| Fume Hood Velocity | 80–100 feet per minute (fpm) | Optimal face velocity to capture aerosolized powders without creating turbulent vortices that blow powder back at the user's breathing zone [3]. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Safety glasses with side shields are insufficient for liquid solvent splashes. Goggles create a sealed micro-environment around the eyes [3]. |
Operational Workflow: Powder to Solution
The transition from a dry powder to a DMSO stock solution is the most hazardous phase of handling. Follow this self-validating methodology to ensure containment.
Self-Validation Check: Before beginning, tape a 2-inch strip of tissue to the bottom of the fume hood sash. If the tissue pulls steadily inward, your engineering control is verified active [3].
Step-by-Step Solubilization Protocol:
-
Static Mitigation & Taring: Place an anti-static U-shaped weigh boat on the analytical balance inside the fume hood.
-
Causality: Standard plastic boats hold static charges that repel lipophilic powders, causing them to aerosolize upon transfer.
-
-
Powder Transfer: Using a grounded micro-spatula, transfer the required mass of 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine. Close the balance doors and wait exactly 5 seconds for air currents to settle before recording the weight.
-
In-Situ Solubilization: Do not transport the dry powder across the lab. Add the calculated volume of anhydrous DMSO directly to the weigh boat or transfer vial inside the hood.
-
Causality: Once in solution, the inhalation risk drops to zero, but the dermal risk exponentially increases. The hazard state has shifted, but remains contained within the hood.
-
-
Decontamination & Sealing: Cap the vial tightly. Wipe the exterior of the vial with a 10% bleach solution followed by 70% ethanol to degrade and remove any micro-spills. Wrap the cap in Parafilm.
-
Doffing: Remove the outer pair of gloves inside the fume hood and dispose of them in the solid hazardous waste bin. You may now safely transport the sealed vial to your assay station.
Emergency Spill & Disposal Plans
A rapid, scientifically sound response to spills prevents widespread laboratory contamination.
Dry Powder Spill Response:
-
Do Not Sweep: Sweeping generates a highly concentrated aerosol cloud of the active ingredient.
-
Suppress & Absorb: Gently overlay the powder with universal spill pads slightly dampened with a 50/50 water/ethanol mixture [4].
-
Causality: The liquid breaks the surface tension and binds the powder to the pad, physically preventing aerosolization.
-
-
Wipe & Dispose: Wipe inward from the edges of the spill to prevent spreading. Place all pads in a sealed, labeled hazardous waste bag.
DMSO Solution Spill Response:
-
Isolate: Because DMSO acts as a rapid transdermal carrier, immediately alert nearby colleagues to step back from the area.
-
Neutralize: Pour an inert, high-capacity absorbent (e.g., vermiculite) over the liquid. Do not use paper towels, as they will instantly soak through to your gloves.
-
Extract: Scoop the vermiculite using a disposable plastic scraper and place it in a rigid hazardous waste container. Wash the bench surface thoroughly with soapy water to remove residual solvent and prevent degradation of the bench coating.
Hazard Mitigation Visualization
Operational workflow and hazard mitigation strategy for handling lipophilic aminopyrimidines.
References
-
Supporting Information - Expanding the Substrate Scope in Palladium-Catalyzed C-N . Wiley-VCH. Available at:[Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories . Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf / NIH. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
